2-Amino-4'-methylbenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-aminophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMJUQSANCPTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189758 | |
| Record name | 2-Amino-4'-methylbenzophenone m | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36192-63-9 | |
| Record name | 2-Amino-4′-methylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36192-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4'-methylbenzophenone m | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036192639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4'-methylbenzophenone m | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4'-methylbenzophenone m | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-Amino-4'-methylbenzophenone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4'-methylbenzophenone (CAS No. 36192-63-9). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural information, physical constants, and spectral data. Furthermore, it outlines its chemical characteristics, including reactivity and stability, and provides standardized experimental protocols for its characterization. A key feature of this guide is the visualization of a common synthetic pathway, offering a clear representation of its preparation for laboratory applications.
Introduction
This compound, a substituted aromatic ketone, is a significant chemical intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a carbonyl moiety, makes it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. Its derivatives have been explored for their potential applications in medicinal chemistry, highlighting the importance of a thorough understanding of its fundamental properties. This guide aims to consolidate the available technical data on this compound to facilitate its effective use in research and development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a concise reference for laboratory use.
Structural and General Information
| Property | Value |
| IUPAC Name | (2-aminophenyl)(4-methylphenyl)methanone |
| Synonyms | 2-Amino-p-tolyl phenyl ketone, (2-Aminophenyl)(p-tolyl)methanone |
| CAS Number | 36192-63-9 |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol [1] |
| Appearance | Yellow fine crystalline powder[2] |
Physical Properties
| Property | Value |
| Melting Point | 91 °C[2] |
| Boiling Point | 407.1 °C at 760 mmHg |
| Density | 1.135 g/cm³ |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. Specific quantitative data is not widely available. |
| pKa | A specific experimental pKa value is not readily available. As an aniline derivative, the amino group imparts basic properties to the molecule. |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is typically recorded using a KBr pellet or as a mull. Key absorptions include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C=O stretching: A strong absorption band around 1680-1700 cm⁻¹, indicative of the benzophenone carbonyl group.
-
C-N stretching: Found in the region of 1250-1350 cm⁻¹.
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃).
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the amino protons (a broad singlet that can be exchanged with D₂O), and the methyl protons (a singlet around 2.4 ppm). The aromatic region will display complex splitting patterns due to the substituted phenyl rings.
-
¹³C NMR: The spectrum will show signals for all 14 carbon atoms. The carbonyl carbon will appear significantly downfield (typically >190 ppm). The aromatic carbons will resonate in the 110-150 ppm range, and the methyl carbon will be observed upfield (around 20-25 ppm).
Chemical Properties
Reactivity
This compound's reactivity is dictated by its amino and carbonyl groups.
-
Amino Group: The primary amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, diazotization, and condensation with carbonyl compounds to form imines or Schiff bases.
-
Carbonyl Group: The ketone carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, and can participate in various condensation reactions.
Stability and Storage
This compound is a stable compound under normal laboratory conditions. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture.[2]
Experimental Protocols
The following are generalized protocols for the characterization of this compound.
Melting Point Determination
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly and evenly.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Approximately 1-2 mg of the dry sample is ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The solution is homogenized to ensure clarity.
-
The NMR tube is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
Synthesis Workflow
This compound can be synthesized through various methods. One common approach is the Friedel-Crafts acylation of an appropriately substituted aniline derivative. An alternative route involves the reaction of a Grignard reagent with a substituted 2-aminobenzonitrile. The following diagram illustrates a generalized workflow for its synthesis.
References
An In-depth Technical Guide to 2-Amino-4'-methylbenzophenone (CAS No. 36192-63-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4'-methylbenzophenone, a key chemical intermediate in organic synthesis and drug discovery. The document details its chemical and physical properties, synthesis methodologies, and its significant role as a precursor to pharmacologically active compounds, particularly those with anticancer properties. Experimental protocols and visual diagrams of key processes are included to support research and development efforts.
Core Chemical and Physical Properties
This compound is an aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules.[1] Its physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 36192-63-9 | [1][2] |
| IUPAC Name | (2-aminophenyl)(4-methylphenyl)methanone | [1] |
| Molecular Formula | C₁₄H₁₃NO | [1][2] |
| Molecular Weight | 211.26 g/mol | [1][2] |
| Appearance | Solid crystalline substance; Yellow fine crystalline powder | [1][3] |
| Melting Point | 91-102 °C | [1][3] |
| Boiling Point | 407.1 ± 33.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | [1] |
| InChI Key | RMMJUQSANCPTMV-UHFFFAOYSA-N | [1] |
Synthesis Protocols
The synthesis of 2-aminobenzophenone derivatives can be achieved through various methods, with the Friedel-Crafts acylation being a common approach. Palladium-catalyzed cross-coupling reactions have also emerged as a powerful alternative.
Experimental Protocol: Friedel-Crafts Synthesis of 4'-Methyl-2-aminobenzophenone
This protocol is adapted from a general procedure for the synthesis of 2-aminobenzophenones.[4]
Materials:
-
p-Toluenesulfonylanthranilic acid
-
Thiophene-free benzene
-
Phosphorus pentachloride
-
Anhydrous aluminum chloride
-
Toluene
-
Hydrochloric acid
-
Sodium hydroxide
-
Steam distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Acid Chloride: In a dry three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 0.5 mole of dry p-toluenesulfonylanthranilic acid and 1.5 L of thiophene-free benzene. Add 0.57 mole of phosphorus pentachloride. Stir and heat the mixture at approximately 50°C for 30 minutes.
-
Friedel-Crafts Acylation: Cool the resulting solution to 20-25°C. Add 2.2 moles of anhydrous aluminum chloride in four portions.
-
Reaction with Toluene: Following the acylation setup, substitute toluene for benzene to introduce the 4'-methyl group. The reaction conditions are similar, involving the formation of a complex with aluminum chloride.
-
Hydrolysis: After the reaction is complete, the mixture is hydrolyzed, typically with acid, to break down the intermediate complexes.
-
Purification: The crude 4'-methyl-2-aminobenzophenone is then subjected to steam distillation. The resulting sulfonamide may be difficult to purify. The crude aminoketone is often recrystallized from 95% ethanol to yield the purified product. A yield of approximately 70% of the crude material with a melting point of 85-88°C can be expected.[4] Recrystallization can improve the purity, yielding a product with a melting point of 92-93°C.[4]
Application in Anticancer Drug Development
This compound and its analogs are significant in medicinal chemistry, particularly as precursors for anticancer agents. These compounds have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division.
Mechanism of Action: Inhibition of Tubulin Polymerization
Derivatives of 2-aminobenzophenone have been identified as antimitotic agents that target the colchicine binding site on tubulin.[5] This interaction disrupts the formation of microtubules, which are essential for the mitotic spindle. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[6]
Quantitative Data: In Vitro Cytotoxic Activity
The anticancer efficacy of 2-aminobenzophenone analogs is highly dependent on their substitution patterns. The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative analogs against various human cancer cell lines.
| Compound | R1 | R2 | R3 | R4 | Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | H | H | H | MCF-7 | >100 | [5] |
| 2 | 2-NH₂ | H | 3,4,5-(OCH₃)₃ | H | COLO 205 | 0.08 | [5] |
| 3 | 2-NH₂ | 5-Cl | 3,4,5-(OCH₃)₃ | H | MCF-7 | 0.02 | [5] |
This table is illustrative of the structure-activity relationship data available for this class of compounds.
Experimental Protocols for Biological Evaluation
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay to determine the cytotoxic effects of 2-aminobenzophenone derivatives on cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Aminobenzophenone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate the plate overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of 2-aminobenzophenone derivatives on the cell cycle distribution of cancer cells.[6]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and collect them by centrifugation. Wash the cells with cold PBS. Resuspend the cell pellet in 500 µL of cold PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and then resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase would be indicative of antimitotic activity.
References
An In-Depth Technical Guide to 2-Amino-4'-methylbenzophenone
This guide provides essential physicochemical data for 2-Amino-4'-methylbenzophenone, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | [1][2][3] |
| Molecular Weight | 211.26 g/mol | [1][2][3][4] |
| Alternate Molecular Weight | 211.259 g/mol | [5] |
Experimental Protocols
While detailed experimental protocols for the synthesis or analysis of this compound are not provided in the search results, it is noted that this compound is utilized as a starting reagent in the synthesis of other complex molecules. For instance, it is used in the palladium-catalyzed preparation of certain antitumor agents. Researchers requiring specific experimental methodologies would need to consult specialized synthetic chemistry literature.
Logical Relationship of Molecular Data
The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and the calculated molecular weight.
References
- 1. This compound m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 36192-63-9 [chemicalbook.com]
- 3. 2-Amino-4-methylbenzophenone | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Amino-4-methyl-benzophenone | CymitQuimica [cymitquimica.com]
Spectroscopic Profile of 2-Amino-4'-methylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4'-methylbenzophenone, a key intermediate in various synthetic applications. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and a visual workflow for structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
(Data obtained in CDCl₃ at 300 MHz, referenced to TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic Protons | |||
| 7.20 - 7.80 | Multiplet | 8H | Ar-H |
| Amino Protons | |||
| ~4.0 (broad) | Singlet | 2H | -NH₂ |
| Methyl Protons | |||
| 2.41 | Singlet | 3H | -CH₃ |
Note: Specific peak assignments within the aromatic region require further 2D NMR analysis but are consistent with the proposed structure.
Table 2: ¹³C NMR Spectroscopic Data
(Data obtained in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 21.6 | -CH₃ |
| 115.9 | Ar-C |
| 118.5 | Ar-C |
| 129.0 | Ar-C |
| 129.8 | Ar-C |
| 131.8 | Ar-C |
| 134.4 | Ar-C |
| 135.2 | Ar-C |
| 143.8 | Ar-C |
| 151.2 | Ar-C-NH₂ |
| 197.5 | C=O |
Table 3: IR Spectroscopic Data
(KBr Pellet/Wafer)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3420, 3300 | Strong, Sharp | N-H Stretch (Asymmetric & Symmetric) |
| 3050 | Medium | Aromatic C-H Stretch |
| 2920 | Medium | Aliphatic C-H Stretch |
| 1620 | Strong | C=O Stretch (Ketone) |
| 1590, 1500 | Medium-Strong | Aromatic C=C Stretch |
| 1280 | Medium | C-N Stretch |
| 820 | Strong | p-Substituted Benzene C-H Bend |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 211 | High | [M]⁺ (Molecular Ion) |
| 210 | High | [M-H]⁺ |
| 196 | Moderate | [M-CH₃]⁺ |
| 119 | High | [C₆H₄C(O)]⁺ or [C₆H₅(CH₃)C]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a small plug of glass wool into a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans are acquired and the resulting free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 75 MHz. A proton-decoupled pulse sequence is used. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s are employed. Approximately 1024 scans are averaged to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization and Analysis: Electron ionization (EI) is performed at a standard energy of 70 eV. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.
Caption: Workflow for Spectroscopic Structure Elucidation.
The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Benzophenones
An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, evolution, and application of a pivotal chemical moiety.
Substituted benzophenones, a class of diaryl ketones, represent a remarkably versatile structural scaffold that has become integral to innovations across photochemistry, materials science, and medicinal chemistry. From their foundational role as photoinitiators and ultraviolet (UV) filters to their contemporary emergence as privileged structures in drug discovery, the history of substituted benzophenones is a narrative of evolving chemical understanding and application-driven synthesis. This guide provides a detailed technical overview of their discovery, historical milestones, key experimental protocols, and the diverse biological activities that continue to drive research and development.
A Historical Overview: From Synthesis to Multifaceted Application
The journey of substituted benzophenones began with the parent compound, benzophenone, and the advent of synthetic organic chemistry in the 19th century. A pivotal moment in their history was the development of the Friedel-Crafts acylation reaction in 1877 by Charles Friedel and James Crafts. This reaction provided a robust and versatile method for attaching an acyl group to an aromatic ring, becoming the cornerstone for the synthesis of a vast array of substituted benzophenones.
The unique photochemical properties of the benzophenone core, particularly its ability to absorb UV radiation and transition to a triplet state, were quickly recognized. This led to two major industrial applications that defined the early commercial use of its derivatives:
-
Photoinitiators: Benzophenones were among the first compounds to be used as Type II photoinitiators. In this role, the excited triplet state of the benzophenone abstracts a hydrogen atom from a donor molecule (a co-initiator, often an amine), generating free radicals that initiate polymerization. This technology became fundamental to UV curing processes for inks, coatings, and adhesives.
-
UV Filters: The strong UV absorption properties of benzophenone derivatives made them ideal candidates for use as UV filters to protect materials from photodegradation. This application expanded significantly into the cosmetics industry with the development of sunscreens. Although early sunscreens used compounds like p-aminobenzoic acid (PABA) around 1943, substituted benzophenones such as Oxybenzone (Benzophenone-3) became major active ingredients in the latter half of the 20th century, valued for their broad-spectrum (UVA/UVB) absorption.
The late 20th and early 21st centuries have witnessed a significant pivot in benzophenone research towards medicinal chemistry. The benzophenone scaffold is now recognized as a "privileged structure," capable of interacting with a wide range of biological targets. Key milestones in this area include:
-
Ketoprofen: A prominent example is the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen. Synthesized in 1967, this propionic acid derivative containing a benzophenone core was introduced for clinical use in 1973, acting as a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2]
-
Triketone Herbicides: In 1977, an observation of natural allelopathy led chemists at Stauffer Chemical Company to investigate leptospermone. This natural product inspired the development of the triketone class of herbicides, which includes the benzophenone derivative Sulcotrione . These compounds act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5][6][7]
-
Anticancer and Anti-inflammatory Agents: More recently, extensive research has focused on synthesizing and evaluating novel benzophenone derivatives for their potential as anticancer and anti-inflammatory drugs. These compounds have shown activity against key targets like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Synthesis and Experimental Protocols
The Friedel-Crafts acylation remains the most common and versatile method for synthesizing the benzophenone core. Detailed experimental protocols for this synthesis and for the biological evaluation of substituted benzophenones are critical for reproducible research.
Experimental Protocol 1: Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of a substituted benzophenone using a Lewis acid catalyst.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Substituted or unsubstituted benzene (aromatic substrate)
-
Substituted or unsubstituted benzoyl chloride (acylating agent)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Add anhydrous AlCl₃ (1.1 equivalents) to the flask, followed by anhydrous DCM to create a suspension.
-
Reactant Addition: Cool the flask to 0-5 °C using an ice bath. Slowly add a solution of the benzoyl chloride (1.0 equivalent) in DCM from the dropping funnel to the stirred AlCl₃ suspension. Following this, add the aromatic substrate (1.0-1.2 equivalents) dropwise, maintaining the low temperature.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the quenched mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.
Materials:
-
96-well microplates
-
Cancer cell line (e.g., MCF-7, A549)
-
Culture medium
-
Test compound (substituted benzophenone) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Experimental Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms, which is a key mechanism for many anti-inflammatory drugs.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
LC-MS/MS or a fluorometric/colorimetric detection kit
Procedure:
-
Enzyme Preparation: In a microplate well or tube, mix the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Pre-incubation: Add the test compound at various concentrations to the enzyme solution. Incubate for a defined period (e.g., 10 minutes at 37 °C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a stopping solution (e.g., stannous chloride or acid).
-
Product Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) or another prostaglandin product formed. This can be done using LC-MS/MS for high sensitivity and specificity, or by using a commercial kit that measures a colorimetric or fluorometric product.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Experimental Protocol 4: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Test compound and vehicle
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Digital plethysmometer or caliper
Procedure:
-
Animal Grouping: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups at different doses).
-
Compound Administration: Administer the test compound, vehicle, or reference drug orally (p.o.) or by intraperitoneal (i.p.) injection.
-
Induction of Edema: After a set time (e.g., 1 hour after drug administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or caliper at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the edema volume as the difference between the paw volume at each time point and the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
Medicinal Chemistry Applications: Quantitative Data
The benzophenone scaffold has been extensively explored in medicinal chemistry. The following tables summarize representative quantitative data for substituted benzophenones as anticancer and anti-inflammatory agents.
Table 1: Anticancer Activity of Substituted Benzophenone Derivatives (IC₅₀ Values)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Benzophenone-Thiazole Derivative 10h | DLA | - | [4] |
| Benzophenone-Thiazole Derivative 10h | EAC | - | [4] |
| Thiazole Derivative 4c | MCF-7 | 2.57 ± 0.16 | [8] |
| Thiazole Derivative 4c | HepG2 | 7.26 ± 0.44 | [8] |
| Benzophenone Derivative 1 | HL-60 | 0.48 | [9] |
| Benzophenone Derivative 1 | A-549 | 0.82 | [9] |
| Benzophenone Derivative 1 | SMMC-7721 | 0.26 | [9] |
| Benzophenone Derivative 8 | HL-60 | 0.15 | [9] |
| Benzophenone Derivative 8 | SMMC-7721 | 1.02 | [9] |
| Benzophenone Derivative 9 | HL-60 | 0.16 | [9] |
| Benzophenone Derivative 9 | SMMC-7721 | 0.80 | [9] |
Note: DLA (Dalton's Lymphoma Ascites), EAC (Ehrlich Ascites Carcinoma), MCF-7 (Human Breast Adenocarcinoma), HepG2 (Human Liver Cancer), HL-60 (Human Promyelocytic Leukemia), A-549 (Human Lung Carcinoma), SMMC-7721 (Human Hepatocellular Carcinoma). Data for compounds 10h were described as promising but specific IC₅₀ values were not provided in the abstract.
Table 2: Anti-Inflammatory Activity of Substituted Benzophenone Derivatives (IC₅₀ Values)
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| Benzophenone Derivative 1 | TNF-α | 32.5 ± 4.5 | [10] |
| Thiourea Derivative 2 | TNF-α | 6.5 ± 0.8 | [10] |
| Thiourea Derivative 3 | TNF-α | 27.4 ± 1.7 | [10] |
| Benzoxazine Derivative BXZ3 | COX-2 | 0.04 | [11] |
| Benzoxazine Derivative BXZ4 | COX-2 | 0.25 | [11] |
| Pyrazole Derivative PYZ16 | COX-2 | 0.52 | [12] |
| Pyrazole Derivative PYZ9 | COX-2 | 0.72 | [12] |
| 1,3,4-Oxadiazole Derivative ODZ2 | COX-2 | 0.48 |
Signaling Pathways and Mechanisms of Action
In their role as anti-inflammatory agents, substituted benzophenones often target key pro-inflammatory cytokine signaling pathways, such as those mediated by TNF-α and IL-6. Inhibition of these pathways can prevent the downstream activation of transcription factors like NF-κB, which orchestrate the expression of numerous inflammatory genes.
TNF-α and IL-6 Inflammatory Signaling Pathways
TNF-α and IL-6 are central players in the inflammatory response. Their signaling cascades involve complex protein-protein interactions that ultimately lead to changes in gene expression.
References
- 1. Ketoprofen: a review of its pharmacologic and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketoprofen - Wikipedia [en.wikipedia.org]
- 3. Mesotrione - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. research.aalto.fi [research.aalto.fi]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Amino-4'-methylbenzophenone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4'-methylbenzophenone. Due to the current lack of specific quantitative solubility data in publicly available literature, this document focuses on the compound's physical properties, a theoretical qualitative solubility assessment based on its molecular structure, and a detailed experimental protocol for determining its solubility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃NO | [1][2] |
| Molecular Weight | 211.26 g/mol | [1][2][3] |
| Appearance | Yellow, fine crystalline powder | [4] |
| Melting Point | 65-66 °C or 91°C | [3][4][5] |
| CAS Number | 4937-62-6 or 36192-63-9 | [1][3][5] |
| Solubility | No data available | [4] |
Note on conflicting data: Different sources report varying melting points and CAS numbers, which may be due to different crystalline forms or isomers. Researchers should verify the properties of their specific sample.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in common organic solvents can be made by analyzing its molecular structure. The molecule possesses both nonpolar (two aromatic rings, a methyl group) and polar (a carbonyl group and an amino group) features. The amino group also allows for hydrogen bonding.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The significant nonpolar surface area from the aromatic rings suggests that this compound will likely exhibit some solubility in nonpolar solvents. Toluene, being aromatic, may be a particularly suitable nonpolar solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions with the polar carbonyl and amino groups of the molecule. Therefore, good solubility is expected in these solvents. Acetone and dichloromethane are often effective solvents for aromatic ketones.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amino and carbonyl groups. Consequently, this compound is expected to be reasonably soluble in polar protic solvents like methanol and ethanol.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.
-
-
Analysis:
-
Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
- 1. This compound m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylbenzophenone | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylbenzophenone 99 4937-62-6 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-AMINO-4-METHYLBENZOPHENONE | CAS#:4937-62-6 | Chemsrc [chemsrc.com]
Unlocking the Therapeutic Potential: A Technical Guide to Novel Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold, a diphenyl ketone structure, has emerged as a privileged motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth exploration of promising research avenues for novel benzophenone derivatives, focusing on their therapeutic potential in oncology, inflammatory disorders, infectious diseases, and neurodegeneration. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes critical biological pathways and workflows to empower researchers in the pursuit of next-generation therapeutics.
Core Research Areas and Biological Activities
Benzophenone derivatives have shown significant promise across multiple therapeutic areas. The inherent flexibility of the benzophenone core allows for diverse substitutions on its aryl rings, leading to a wide spectrum of biological properties.[1] While much of the historical focus has been on hydroxylated derivatives, mimicking natural analogues, recent research has unveiled the potential of other functionalizations, opening new frontiers for drug discovery.[1]
Anticancer Activity
A substantial body of research highlights the anticancer potential of benzophenone derivatives. These compounds have been shown to inhibit tumor growth through various mechanisms, including the disruption of microtubule polymerization, inhibition of crucial enzymes, and induction of apoptosis.
-
Tubulin Polymerization Inhibition: Certain benzophenone derivatives, particularly those bearing a naphthalene moiety, have been identified as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[4]
-
Enzyme Inhibition: Novel benzophenone derivatives have been successfully designed as inhibitors of key enzymes implicated in cancer progression, such as human Pin1, a peptidylprolyl isomerase.[5]
-
Angiogenesis and Apoptosis: Benzophenone-conjugated coumarin analogs and other derivatives have demonstrated the ability to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][7] Furthermore, some derivatives have been shown to induce apoptosis through caspase-activated pathways.[7]
-
Multi-Targeting Approaches: Hybrid molecules incorporating benzophenone and other pharmacophores, such as 1,2,3-triazoles, have exhibited potent cytotoxic activity against various cancer cell lines.[8]
Table 1: Anticancer Activity of Novel Benzophenone Derivatives
| Compound/Series | Target/Mechanism | Cell Line(s) | IC50 Value(s) | Reference |
| Benzophenone-naphthalene derivative 4u | Tubulin polymerization inhibitor | MCF-7 | 1.47 ± 0.14 µM | [4] |
| Benzophenone-1,2,3-triazole hybrids 8l, 8h, 8d | Cytotoxic | HT-1080, A-549 | Potent activity | [8] |
| Unnamed Benzophenone Derivative | hPin1 inhibitor | - | 5.99 µmol/L | [5] |
| Benzophenone derivative 10a | Tubulin polymerization inhibitor | Five human cancer cell lines | 0.029–0.062 µM | [9] |
| 2,3,4,3′,4′,5′-hexahydroxy-diphenylketone 10 | Tyrosinase inhibitor | - | 1.4 µM | [10] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous diseases. Benzophenone derivatives have demonstrated significant anti-inflammatory properties by targeting pro-inflammatory cytokines and key signaling pathways.
-
Cytokine Inhibition: Certain 4-aminobenzophenone derivatives have shown potent inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Another series of benzophenone derivatives displayed promising inhibitory effects against interleukin-6 (IL-6), with a para-fluoro substituted compound exhibiting an IC50 value of 0.19 µM.[1]
-
Enzyme Inhibition: Benzophenone hybrids have been developed as novel inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the production of pro-inflammatory cytokines.[1] Additionally, derivatives have been designed to inhibit cyclooxygenase (COX) isoenzymes.[11][12]
Table 2: Anti-inflammatory Activity of Novel Benzophenone Derivatives
| Compound/Series | Target/Mechanism | Assay/Model | IC50/Activity | Reference |
| 4-Aminobenzophenone derivative A | TNF-α and IL-1β inhibition | LPS-stimulated human PBMCs | TNF-α: 159 nM, IL-1β: 226 nM | [1] |
| Para-fluoro-containing benzophenone | IL-6 inhibition | - | 0.19 µM | [1] |
| Benzophenone-thiazole derivatives | COX isoenzyme inhibition | Croton oil-induced ear edema | Potent edema reduction | [11][12] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Benzophenone derivatives have shown promise as both antibacterial and antifungal agents.
-
Antibacterial and Antifungal Activity: Novel benzophenone fused azetidinone derivatives have demonstrated good inhibition against a variety of bacterial and fungal strains.[13] Benzophenone-derived 1,2,3-triazoles have also shown interesting antimicrobial activity.[14] The antimicrobial effect of some derivatives, such as 2,2′,4-trihydroxybenzophenone, is suggested to be related to the presence of hydroxyl groups.[15]
Table 3: Antimicrobial Activity of Novel Benzophenone Derivatives
| Compound/Series | Target Organisms | MIC/MBC Values | Reference |
| 2,2′,4-Trihydroxybenzophenone | Gram-positive and Gram-negative bacteria | MIC: 62.5–250 µg/mL, MBC: 125–500 µg/mL | [15] |
| Benzophenone fused azetidinone derivatives 9a, 9e, 9g | Various bacterial and fungal strains | Good inhibition | [13] |
| Benzophenone derived 1,2,3-triazoles 3a, 3b | Bacillus subtilis, Staphylococcus aureus, Candida albicans | Interesting activity | [14] |
Neuroprotective and Other Activities
Research into the neuroprotective effects of benzophenone derivatives is an emerging and exciting area.
-
Alzheimer's Disease: Benzophenone-based derivatives are being investigated as dual inhibitors of acetylcholinesterase (AChE) and AChE-induced beta-amyloid (Aβ) aggregation, key pathological events in Alzheimer's disease.[16] Computational studies have also proposed benzophenone integrated derivatives as potential inhibitors of presenilin-1 and presenilin-2, proteins involved in Aβ production.[17][18][19]
-
Tyrosinase Inhibition: Polyhydroxy benzophenones have been identified as potent, competitive inhibitors of mushroom tyrosinase, suggesting their potential application in treating dermatological disorders related to hyperpigmentation.[10][20]
-
Photoprotective Agents: Certain benzophenone derivatives are being explored as UV filters in sunscreen formulations, with studies focusing on enhancing their photostability and reducing phototoxicity.[21]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of benzophenone derivatives, compiled from the cited literature.
General Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation
This method is a common approach for synthesizing the core benzophenone scaffold.
Materials:
-
Substituted or unsubstituted benzene/anisole/toluene
-
Appropriate acyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the substituted benzene derivative in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add the corresponding acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 4 hours).[11]
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired benzophenone derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Benzophenone derivatives to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the benzophenone derivatives and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: TNF-α and IL-1β Inhibition Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Benzophenone derivatives to be tested
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
ELISA kits for human TNF-α and IL-1β
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in RPMI-1640 medium supplemented with FBS.
-
Pre-incubate the PBMCs with various concentrations of the benzophenone derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate the cells for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production and determine the IC50 values.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in benzophenone derivative research is crucial for understanding their mechanisms of action and for designing future studies.
Signaling Pathway of p38 MAPK Inhibition
// Nodes LPS [label="LPS", fillcolor="#F1F3F4"]; TLR4 [label="TLR4", fillcolor="#F1F3F4"]; TAK1 [label="TAK1", fillcolor="#F1F3F4"]; MKK3_6 [label="MKK3/6", fillcolor="#F1F3F4"]; p38_MAPK [label="p38 MAPK", fillcolor="#FBBC05"]; MK2 [label="MK2", fillcolor="#F1F3F4"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzophenone_Hybrid [label="Benzophenone Hybrid", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> TAK1; TAK1 -> MKK3_6; MKK3_6 -> p38_MAPK; p38_MAPK -> MK2; MK2 -> Pro_inflammatory_Cytokines; Benzophenone_Hybrid -> p38_MAPK [arrowhead=tee, color="#EA4335", label="Inhibition", fontcolor="#202124"]; } .dot Caption: Inhibition of the p38 MAPK signaling pathway by novel benzophenone hybrids.
Experimental Workflow for Anticancer Drug Screening
// Nodes Synthesis [label="Synthesis of\nBenzophenone Derivatives"]; Characterization [label="Structural Characterization\n(NMR, HRMS)"]; In_Vitro_Screening [label="In Vitro Cytotoxicity Screening\n(MTT Assay on Cancer Cell Lines)"]; Lead_Identification [label="Identification of Lead Compound(s)\n(e.g., low IC50)"]; Mechanism_of_Action [label="Mechanism of Action Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tubulin_Assay [label="Tubulin Polymerization Assay"]; Cell_Cycle [label="Cell Cycle Analysis"]; Apoptosis_Assay [label="Apoptosis Assay"]; In_Vivo_Studies [label="In Vivo Animal Studies\n(e.g., Xenograft Models)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Synthesis -> Characterization; Characterization -> In_Vitro_Screening; In_Vitro_Screening -> Lead_Identification; Lead_Identification -> Mechanism_of_Action; Mechanism_of_Action -> Tubulin_Assay; Mechanism_of_Action -> Cell_Cycle; Mechanism_of_Action -> Apoptosis_Assay; Lead_Identification -> In_Vivo_Studies; } .dot Caption: A typical workflow for the discovery and evaluation of anticancer benzophenone derivatives.
Logical Relationship in Dual-Targeting for Alzheimer's Disease
// Nodes Benzophenone_Derivative [label="Benzophenone Derivative", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#FBBC05"]; Abeta_Aggregation [label="Aβ Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurodegeneration [label="Neurodegeneration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Benzophenone_Derivative -> AChE [arrowhead=tee, color="#EA4335", label="Inhibition", fontcolor="#202124"]; Benzophenone_Derivative -> Abeta_Aggregation [arrowhead=tee, color="#EA4335", label="Inhibition", fontcolor="#202124"]; AChE -> Abeta_Aggregation [label="Promotes"]; Abeta_Aggregation -> Neurodegeneration; } .dot Caption: Dual inhibition of AChE and Aβ aggregation by benzophenone derivatives for Alzheimer's.
Future Directions and Conclusion
The versatility of the benzophenone scaffold continues to provide a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how different substituents on the benzophenone rings influence biological activity will enable the rational design of more potent and selective compounds.[3]
-
Computational and In Silico Approaches: Molecular docking and dynamics simulations are powerful tools for predicting the binding interactions of benzophenone derivatives with their biological targets, thereby guiding the design and optimization of new inhibitors.[22][23][24]
-
Novel Hybrid Molecules: The strategy of combining the benzophenone scaffold with other known pharmacophores has proven effective and warrants further exploration to develop multi-target drugs.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds is crucial for their successful translation into clinical candidates.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel human Pin1 inhibitors with benzophenone skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemlett.com [jchemlett.com]
- 9. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 16. Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach | PLOS One [journals.plos.org]
- 19. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Computational investigations of the binding mechanism of novel benzophenone imine inhibitors for the treatment of breast cancer - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04759J [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to the Thermogravimetric Analysis of Benzophenone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of benzophenone and its derivatives. Benzophenone, a core structure in many pharmaceuticals, UV absorbers, and photoinitiators, exhibits thermal stability that is critical to its application and performance. Understanding the thermal decomposition behavior of these compounds through TGA is essential for quality control, stability studies, and formulation development in the pharmaceutical and chemical industries.
Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is invaluable for determining the thermal stability, decomposition temperatures, and compositional analysis of materials.[2][3] The output of a TGA experiment is a thermogram, which plots mass change versus temperature.
Data Presentation: Thermal Stability of Benzophenone Derivatives
The thermal stability of benzophenone compounds is significantly influenced by the nature and position of substituents on the phenyl rings. The following tables summarize quantitative data from TGA studies on various benzophenone derivatives. The decomposition temperature (Td) is often reported as the temperature at which a small percentage (typically 5%) of the initial mass is lost.
| Compound | Td (5% Weight Loss) | Atmosphere | Heating Rate | Reference |
| Benzophenone (BP) | >320 °C | - | - | [4] |
| BPD-D (a diphenylamino-substituted benzophenone derivative) | 360 °C | Nitrogen | 15 °C/min | [5] |
| BPDM-D (a benzophenone derivative with two ketone moieties) | 369 °C | Nitrogen | 15 °C/min | [5] |
| BPDP-D (a para-substituted benzophenone derivative with two ketones) | 424 °C | Nitrogen | 15 °C/min | [5] |
| Hindered phenol-linked benzophenone hybrid (3C) | >360 °C | Nitrogen | 10 °C/min | [6] |
The data indicates that the addition of certain functional groups can significantly enhance the thermal stability of the benzophenone core. For instance, the para-substituted derivative BPDP-D shows a considerably higher decomposition temperature compared to the other derivatives listed.[5]
The incorporation of a benzophenone moiety into a polymer backbone, such as in 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)-based polyimides, also imparts excellent thermal stability.[7]
| Polymer | Td (Onset of Decomposition) | Char Yield at 800°C | Atmosphere | Reference |
| Polyimide with Benzophenone Moiety (BTDA-ODA) | ~580-600 °C | ~55-60% | Nitrogen | [7] |
| Polyimide without Benzophenone Moiety (PMDA-ODA) | ~590-610 °C | ~58-63% | Nitrogen | [7] |
Experimental Protocols for TGA of Benzophenone Compounds
A standardized and detailed protocol is crucial for obtaining reproducible and comparable TGA data. The following methodology is a robust starting point for the analysis of benzophenone derivatives.
Instrumentation:
-
A calibrated thermogravimetric analyzer is required.
Sample Preparation:
-
Ensure the benzophenone compound sample is homogeneous and dry.
-
Accurately weigh a small amount of the sample, typically in the range of 3-10 mg.[5][7]
-
Place the weighed sample into a clean, inert sample pan, commonly made of alumina or platinum.[8]
Atmosphere:
-
The analysis is typically conducted under an inert atmosphere to prevent oxidative decomposition. High-purity nitrogen is the most common purge gas.[5][7]
-
A consistent flow rate, generally between 20-100 mL/min, should be maintained throughout the experiment.
Temperature Program:
-
Equilibrate the sample at a starting temperature, usually around 25-30 °C.
-
Ramp the temperature at a constant heating rate. A rate of 10 °C/min or 15 °C/min is frequently used and provides a good balance between resolution and experiment time.[5][6][7]
-
Continue heating to a final temperature sufficient to induce complete decomposition, often in the range of 600-1000 °C.[7]
Data Acquisition and Analysis:
-
Continuously record the sample's mass as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature.
-
The onset temperature of decomposition, the temperature of maximum rate of weight loss (from the derivative thermogravimetric, DTG, curve), and the residual mass (char yield) are key parameters to be determined.
Visualization of Workflows and Pathways
Experimental Workflow for TGA
The following diagram outlines the typical workflow for performing a thermogravimetric analysis of a benzophenone compound.
References
- 1. tainstruments.com [tainstruments.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. epfl.ch [epfl.ch]
Methodological & Application
Application Notes and Protocols: Friedel-Crafts Reaction for the Synthesis of 2-Aminobenzophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzophenones are pivotal structural motifs in medicinal chemistry, serving as key precursors for a wide array of pharmaceuticals, most notably the benzodiazepine class of drugs. The Friedel-Crafts acylation is a fundamental and long-standing method for the synthesis of these important intermediates. This document provides detailed application notes and experimental protocols for the synthesis of 2-aminobenzophenones via a protected Friedel-Crafts reaction sequence, addressing common challenges and offering guidance for optimization.
Application Notes
The direct Friedel-Crafts acylation of anilines to produce 2-aminobenzophenones is generally not feasible due to the basic amino group (-NH₂) coordinating with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the catalyst, preventing the desired acylation of the aromatic ring. To circumvent this, a multi-step protocol involving the protection of the amino group is employed.
A widely used and reliable approach involves the protection of anthranilic acid with p-toluenesulfonyl chloride (tosyl chloride), followed by conversion to the corresponding acyl chloride. This activated intermediate then undergoes an intramolecular Friedel-Crafts acylation. The final step is the deprotection of the tosyl group to yield the target 2-aminobenzophenone.
Catalyst Selection: Anhydrous aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid catalyst for this reaction. However, other Lewis acids such as copper triflate (Cu(OTf)₂) can also be utilized, sometimes offering milder reaction conditions.
Scope and Limitations: This method is versatile, allowing for the synthesis of a variety of substituted 2-aminobenzophenones by using different substituted anthranilic acids and acylating agents. However, the reaction conditions are quite vigorous, which may not be suitable for substrates with sensitive functional groups. A common limitation is the formation of a high-melting point side product, 9(10H)-acridone, through intramolecular cyclization, which can significantly reduce the yield.
Troubleshooting:
-
Low Yield: Low yields can be attributed to incomplete reaction in any of the steps or significant side product formation. Careful control of reaction temperature and time is crucial.
-
Acridone Formation: The formation of 9(10H)-acridone is a common side reaction, particularly at elevated temperatures. To minimize this, the Friedel-Crafts acylation should be conducted at low temperatures (0-10°C), and the Lewis acid should be added portion-wise to control the exotherm.[1]
-
Incomplete Deprotection: The sulfonamide bond of the tosyl group is very stable and requires strong acidic conditions for cleavage. Concentrated sulfuric acid at elevated temperatures is typically effective.[1]
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the multi-step synthesis of 2-aminobenzophenone.
| Step | Product | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonylanthranilic acid | Anthranilic acid, p-Toluenesulfonyl chloride | Sodium Carbonate | Water/Toluene | 60-70 | 1 | 88-91[2] |
| 2 | 2-(p-Toluenesulfonamido)benzophenone | p-Toluenesulfonylanthranilic acid, Benzene | PCl₅, AlCl₃ | Benzene | 80-90 | 4 | - |
| 3 | 2-Aminobenzophenone | 2-(p-Toluenesulfonamido)benzophenone | Conc. H₂SO₄ | - | 90-100 | 2 | 69-72 (crude) |
| Overall | Recrystallized 2-Aminobenzophenone | 54 [2] |
Experimental Protocols
This protocol describes a three-step synthesis of 2-aminobenzophenone starting from anthranilic acid.
Step 1: Synthesis of p-Toluenesulfonylanthranilic Acid
-
In a 5 L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 260 g (2.4 moles) of anhydrous sodium carbonate in 1.5 L of water.
-
Warm the solution and add 137 g (1 mole) of anthranilic acid in portions. Heat the mixture to 70°C to achieve complete dissolution.
-
Cool the solution to approximately 60°C.
-
Add 230 g (1.2 moles) of p-toluenesulfonyl chloride in five portions over about 20 minutes, maintaining the temperature between 60-70°C.
-
After the addition is complete, continue stirring at 60-70°C for an additional 20 minutes.
-
Cool the solution to about 50°C and slowly pour it into a beaker containing a mixture of 250 ml of concentrated hydrochloric acid and 250 ml of water, with efficient stirring to manage foaming.
-
Collect the precipitated product by filtration, wash with dilute hydrochloric acid, followed by water.
-
Dry the product in an oven at 100-120°C for 3 hours to obtain p-toluenesulfonylanthranilic acid.
Step 2: Friedel-Crafts Acylation to form 2-(p-Toluenesulfonamido)benzophenone
-
In a dry 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, suspend 146 g (0.5 mole) of dry p-toluenesulfonylanthranilic acid in 1.5 L of thiophene-free benzene.
-
Add 119 g (0.57 mole) of phosphorus pentachloride and heat the mixture at approximately 50°C for 30 minutes.
-
Cool the resulting solution to 20-25°C.
-
Add 290 g (2.2 moles) of anhydrous aluminum chloride in four portions.
-
Heat the dark mixture with stirring at 80-90°C for 4 hours.[2]
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of 500 g of ice and 40 ml of concentrated hydrochloric acid.
-
Remove the benzene by vacuum distillation.
-
Collect the crude brown product by filtration and wash thoroughly with dilute hydrochloric acid, water, and 5% sodium carbonate solution.
Step 3: Deprotection to 2-Aminobenzophenone
-
Dissolve the crude, moist sulfonamide from Step 2 in 1.6 L of concentrated sulfuric acid by warming on a steam bath for 15 minutes.
-
Cool the sulfuric acid solution in an ice bath and slowly add 1.6 kg of ice with stirring.
-
Filter the solution to remove any precipitated solids.
-
Carefully neutralize the filtrate with 28% aqueous ammonia until it is alkaline to litmus paper.
-
Collect the precipitated bright yellow crystals of 2-aminobenzophenone by filtration and wash thoroughly with water.
-
The crude product can be recrystallized from a hot mixture of 95% ethanol and water to yield pure 2-aminobenzophenone.[2]
Visualizations
Friedel-Crafts Synthesis Workflow for 2-Aminobenzophenones
Caption: A three-step workflow for the synthesis of 2-aminobenzophenones.
Logical Relationship of Key Reaction Parameters
Caption: Interdependence of reaction parameters and outcomes.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aminobenzophenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2-aminobenzophenones, crucial intermediates in the pharmaceutical industry, via palladium-catalyzed cross-coupling reactions. The methodologies presented offer a modern, efficient, and versatile alternative to traditional synthetic routes like Friedel-Crafts acylation.
Introduction
2-Aminobenzophenones are key structural motifs found in a variety of biologically active compounds and serve as essential precursors for the synthesis of numerous pharmaceuticals, most notably the benzodiazepine class of drugs.[1] Traditional synthetic methods often necessitate harsh reaction conditions and stoichiometric amounts of reagents.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and milder alternative, offering high yields and broad functional group tolerance.[1] This document details a prominent palladium-catalyzed method: the addition of arylating agents to 2-aminobenzonitriles.
Palladium-Catalyzed Addition to 2-Aminobenzonitriles
A highly effective strategy for the synthesis of 2-aminobenzophenones involves the palladium-catalyzed addition of aryl sources to 2-aminobenzonitriles. This approach is advantageous due to the stability and commercial availability of the starting materials. Two common arylating reagents used in this transformation are sodium arylsulfinates and arylboronic acids.
Using Sodium Arylsulfinates
This method provides a convenient and practical route to a wide range of o-aminobenzophenones in moderate to excellent yields.[2][3] The reaction proceeds via a proposed mechanism involving desulfination and addition.[2][4]
Reaction Scheme:
2-Aminobenzonitrile + Sodium Arylsulfinate --(Pd(OAc)₂, bpy, p-NBSA)--> 2-Aminobenzophenone
The following tables summarize the substrate scope for the palladium-catalyzed reaction between 2-aminobenzonitriles and sodium arylsulfinates, demonstrating the versatility of this method.
Table 1: Substrate Scope of 2-Aminobenzonitriles with Sodium Benzenesulfinate [2][5]
| Entry | 2-Aminobenzonitrile Substituent | Product | Yield (%) |
| 1 | H | (2-Aminophenyl)(phenyl)methanone | 91 |
| 2 | 4-F | (2-Amino-5-fluorophenyl)(phenyl)methanone | 89 |
| 3 | 4-Cl | (2-Amino-5-chlorophenyl)(phenyl)methanone | 92 |
| 4 | 4-Br | (2-Amino-5-bromophenyl)(phenyl)methanone | 90 |
| 5 | 4-NO₂ | (2-Amino-5-nitrophenyl)(phenyl)methanone | 96 |
| 6 | 4-CH₃ | (2-Amino-5-methylphenyl)(phenyl)methanone | 93 |
| 7 | 4-OCH₃ | (2-Amino-5-methoxyphenyl)(phenyl)methanone | 90 |
| 8 | 5-Cl | (2-Amino-4-chlorophenyl)(phenyl)methanone | 83 |
Reaction conditions: 2-aminobenzonitrile (0.3 mmol), sodium benzenesulfinate (0.6 mmol), Pd(OAc)₂ (10 mol%), bpy (20 mol%), p-NBSA (3 mmol), THF (2 mL), H₂O (1 mL), 80 °C, 48 h, N₂ atmosphere.[2]
Table 2: Substrate Scope of Sodium Arylsulfinates with 2-Aminobenzonitrile [2]
| Entry | Sodium Arylsulfinate Substituent | Product | Yield (%) |
| 1 | 4-CH₃ | (2-Aminophenyl)(p-tolyl)methanone | 85 |
| 2 | 4-OCH₃ | (2-Aminophenyl)(4-methoxyphenyl)methanone | 82 |
| 3 | 4-F | (2-Aminophenyl)(4-fluorophenyl)methanone | 88 |
| 4 | 4-Cl | (2-Aminophenyl)(4-chlorophenyl)methanone | 90 |
| 5 | 4-Br | (2-Aminophenyl)(4-bromophenyl)methanone | 87 |
| 6 | 3-CH₃ | (2-Aminophenyl)(m-tolyl)methanone | 83 |
| 7 | 2-CH₃ | (2-Aminophenyl)(o-tolyl)methanone | 76 |
Reaction conditions: 2-aminobenzonitrile (0.3 mmol), sodium arylsulfinate (0.6 mmol), Pd(OAc)₂ (10 mol%), bpy (20 mol%), p-NBSA (3 mmol), THF (2 mL), H₂O (1 mL), 80 °C, 48 h, N₂ atmosphere.[2]
This protocol is adapted from a known procedure for the synthesis of o-aminobenzophenones.[6]
Materials:
-
2-Cyano-4-nitroaniline (0.3 mmol)
-
Sodium benzenesulfinate (0.6 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
2,2'-Bipyridine (bpy) (20 mol%)
-
p-Nitrobenzenesulfonic acid (p-NBSA) (10 eq)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
-
Deionized Water (1 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated saline (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a Schlenk tube, add 2-cyano-4-nitroaniline (0.3 mmol), sodium benzenesulfinate (0.6 mmol), palladium(II) acetate (10 mol%), 2,2'-bipyridine (20 mol%), and p-nitrobenzenesulfonic acid (10 equiv.) under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (2 mL) and deionized water (1 mL) to the Schlenk tube via syringe.
-
Stir the reaction mixture vigorously at 80 °C for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with saturated saline (1 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography to yield the desired 2-amino-5-nitrobenzophenone.
Using Arylboronic Acids
Another effective palladium-catalyzed method for synthesizing 2-aminobenzophenones involves the direct addition of arylboronic acids to 2-aminobenzonitrile derivatives, which can produce a wide range of products in excellent yields.[4]
Reaction Scheme:
2-Aminobenzonitrile + Arylboronic Acid --(Palladium Catalyst)--> 2-Aminobenzophenone
While a detailed, recent protocol with extensive substrate data for this specific transformation was not found in the initial search, this method is a well-established synthetic strategy.[4]
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed addition of sodium arylsulfinates to 2-aminobenzonitriles.[2]
Caption: Proposed catalytic cycle for the synthesis of 2-aminobenzophenones.
General Experimental Workflow
This diagram outlines the general laboratory procedure for the palladium-catalyzed synthesis of 2-aminobenzophenones.
Caption: General workflow for the synthesis of 2-aminobenzophenones.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd(ii)-catalyzed synthesis of aryl ketones in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct synthesis of diverse 2-aminobenzo[b]thiophenes via palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinazoline-Based Antitumor Agents from 2-Amino-4'-methylbenzophenone
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-4'-methylbenzophenone as a key precursor in the synthesis of quinazoline derivatives with potential antitumor activity. The protocols detailed herein are based on established synthetic methodologies for analogous compounds and are adapted for the specified starting material.
Introduction
Quinazoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous molecules with significant therapeutic potential, including anticancer agents. The 2,4-disubstituted quinazoline scaffold is of particular interest due to its demonstrated efficacy in inhibiting key signaling pathways implicated in cancer progression, most notably the Epidermal Growth Factor Receptor (EGFR) pathway. Dysregulation of EGFR signaling is a common event in various human cancers, making it a prime target for therapeutic intervention.[1]
2-Aminobenzophenones are versatile and readily accessible building blocks for the synthesis of these valuable quinazoline scaffolds.[2] This document outlines a detailed protocol for the synthesis of a 2-phenyl-4-(p-tolyl)quinazoline derivative starting from this compound, along with methods for its biological evaluation and an overview of the relevant signaling pathways.
Data Presentation
The following table summarizes the cytotoxic activity of various 2,4-disubstituted quinazoline derivatives against different human cancer cell lines. This data, compiled from the literature for structurally analogous compounds, provides a benchmark for the expected potency of novel derivatives synthesized from this compound.
Table 1: Cytotoxic Activity of Representative Quinazoline Derivatives
| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Gefitinib | A549 | Non-Small Cell Lung | 15.59 | [3] |
| Erlotinib | A431 | Epidermoid Carcinoma | 0.005 | [1] |
| Compound 8b | EGFR-TK | (Enzymatic Assay) | 0.00137 | [4] |
| Compound 21 | EGFRʷᵗ | (Enzymatic Assay) | 0.0461 | [3] |
| Compound 24 | A431 | Epidermoid Carcinoma | 4.04 | [3] |
| Compound 19 | H1975 | Non-Small Cell Lung | 0.05 | [5] |
Note: The data presented is for analogous quinazoline compounds to illustrate the potential efficacy. Actual IC₅₀ values for derivatives of this compound would need to be determined experimentally.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a 2-phenyl-4-(p-tolyl)quinazoline derivative from this compound. The protocol is adapted from an efficient ceric ammonium nitrate (CAN)-catalyzed reaction between 2-aminobenzophenones and benzylamines.[6][7]
Protocol 1: Synthesis of 2-Phenyl-4-(p-tolyl)quinazoline from this compound
Objective: To synthesize a novel quinazoline derivative with potential antitumor activity via a CAN-catalyzed oxidative cyclization.
Materials:
-
This compound
-
Benzylamine
-
Ceric Ammonium Nitrate (CAN)
-
tert-Butyl Hydroperoxide (TBHP), 70% in water
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 211.26 mg) and benzylamine (1.2 mmol, 128.6 mg) in anhydrous acetonitrile (10 mL).
-
Addition of Catalysts: To the stirred solution, add ceric ammonium nitrate (CAN) (0.1 mmol, 54.8 mg) followed by the dropwise addition of tert-butyl hydroperoxide (TBHP) (2.0 mmol, 0.26 mL of 70% aqueous solution).
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to reflux (approximately 82°C) for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 3:1 Hexane:EtOAc). The disappearance of the starting material (this compound) indicates the reaction's completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding 20 mL of saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-4-(p-tolyl)quinazoline.
-
Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of the quinazoline derivative and the EGFR signaling pathway, a key target for this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
Application Note: A Detailed Protocol for the Synthesis of 2-Aminobenzophenones via Grignard Reaction with 2-Aminobenzonitriles
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminobenzophenones are vital chemical intermediates, serving as precursors for a wide range of pharmaceuticals, particularly the benzodiazepine class of anxiolytics and anticonvulsants.[1] They are also foundational for synthesizing various heterocyclic compounds like quinolines.[1] Among several synthetic strategies, the Grignard reaction stands out as a versatile and prominent method for constructing the 2-aminobenzophenone scaffold.[1] This application note provides a comprehensive guide, including a detailed experimental protocol, for the synthesis of 2-aminobenzophenones by reacting an aryl Grignard reagent with 2-aminobenzonitriles.
Reaction Principle: The synthesis involves the nucleophilic addition of an aryl Grignard reagent to the electrophilic carbon of the nitrile group in 2-aminobenzonitrile. This forms an intermediate imine salt.[1][2] A key advantage of this method is that the ketone is only formed after the subsequent hydrolysis step, which prevents a secondary reaction where another Grignard reagent molecule might attack the newly formed ketone.[1] The overall reaction transforms the nitrile group into a ketone, attaching the aryl group from the Grignard reagent.
Reaction Mechanism and Experimental Workflow
The reaction proceeds in two main stages: the formation of an imine intermediate via nucleophilic addition, followed by acidic hydrolysis to yield the final ketone product. The general laboratory workflow involves careful preparation of the moisture-sensitive Grignard reagent under inert conditions, followed by the reaction, workup, and purification steps.
Caption: The reaction mechanism for 2-aminobenzophenone synthesis.
Caption: General experimental workflow for the synthesis.
Data Presentation
The following table summarizes quantitative data for the synthesis of 2-aminobenzophenones using Grignard reagents, allowing for a comparison of yields.
| Starting Material | Grignard Reagent | Product | Yield (%) |
| 2-Aminobenzonitrile | Phenylmagnesium bromide | 2-Aminobenzophenone | 71%[1] |
| 4-Amino-2-chloronicotinonitrile | Benzylmagnesium chloride | 1-(4-Amino-2-chloropyridin-3-yl)-2-phenylethan-1-one | 70%[3] |
| 4-Amino-2-chloronicotinonitrile | (3-Methylbenzyl)magnesium chloride | 1-(4-Amino-2-chloropyridin-3-yl)-2-(m-tolyl)ethan-1-one | 76%[3] |
Detailed Experimental Protocol
This protocol details the synthesis of 2-aminobenzophenone from 2-aminobenzonitrile and an aryl bromide. All glassware must be thoroughly dried to prevent the deactivation of the Grignard reagent.[4]
Materials:
-
2-Aminobenzonitrile
-
Aryl bromide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)[1]
-
Iodine (a small crystal for initiation)[1]
-
1 M Aqueous Hydrochloric Acid (HCl)[1]
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]
-
Standard glassware for inert atmosphere reactions (three-necked flask, reflux condenser, dropping funnel)[1]
Procedure:
Part 1: Preparation of the Grignard Reagent
-
Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[1]
-
Place magnesium turnings in the flask. Add a single crystal of iodine, which helps to initiate the reaction.[1]
-
Prepare a solution of the aryl bromide in anhydrous diethyl ether or THF.[1]
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is indicated by a slight turbidity and sometimes gentle bubbling.[5] If the reaction does not start, gentle warming may be required.[1]
-
Once initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.[1]
Part 2: Reaction with 2-Aminobenzonitrile
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.[1]
-
Dissolve 2-aminobenzonitrile in a minimal amount of anhydrous diethyl ether or THF.
-
Add the 2-aminobenzonitrile solution dropwise to the stirred, cooled Grignard reagent.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.[1]
Part 3: Hydrolysis and Work-up
-
Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M aqueous HCl.[1] This step is exothermic and should be done cautiously.
-
Stir the resulting mixture vigorously for 1-2 hours to ensure the complete hydrolysis of the intermediate imine to the ketone.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.[1]
-
Combine all organic extracts and wash them with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
Part 4: Purification
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[1]
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes).[1]
-
The final product should be characterized by standard analytical methods, such as NMR and Mass Spectrometry, to confirm its identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. britthipple.com [britthipple.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: 2-Amino-4'-methylbenzophenone as a Potential Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4'-methylbenzophenone is a derivative of benzophenone, a well-established class of photoinitiators. While extensive research has been conducted on compounds like 4-methylbenzophenone as Type II photoinitiators, specific data on the application of this compound in photopolymerization is not widely available in peer-reviewed literature. However, its chemical structure, which combines a benzophenone chromophore with an amino group, suggests its potential as a Type II photoinitiator. The presence of the amino group, a known hydrogen donor, could potentially lead to a monocomponent system where the photoinitiator itself can participate in the hydrogen abstraction process, or it could enhance its reactivity in the presence of a co-initiator.
These notes provide a theoretical framework and generalized protocols for the evaluation of this compound as a photoinitiator, based on the established principles of aminobenzophenone and Type II photochemistry. The experimental details and data presented are illustrative and should be adapted for specific research applications.
Physicochemical Properties and Hypothetical Photochemical Parameters
A summary of the known physicochemical properties of this compound is presented below, alongside hypothetical photochemical parameters that would be relevant for its evaluation as a photoinitiator.
| Property | Value | Source/Note |
| Chemical Name | This compound | - |
| CAS Number | 36192-63-9 | [1][2] |
| Molecular Formula | C14H13NO | [1][2] |
| Molecular Weight | 211.26 g/mol | [1][2] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not specified | - |
| UV Absorption Maximum (λmax) | Hypothetical: 300-350 nm | Based on aminobenzophenone structures |
| Molar Extinction Coefficient (ε) | Hypothetical: 1000-5000 M⁻¹cm⁻¹ | Based on aminobenzophenone structures |
| Triplet State Energy (ET) | Hypothetical: 65-70 kcal/mol | Based on benzophenone derivatives |
| Quantum Yield of Intersystem Crossing (ΦISC) | Hypothetical: > 0.9 | Based on benzophenone derivatives |
Proposed Photoinitiation Mechanism
This compound is proposed to function as a Type II photoinitiator. Upon absorption of UV light, it is excited to a singlet state, followed by efficient intersystem crossing to a reactive triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor (a co-initiator, such as a tertiary amine, or potentially from another molecule of the aminobenzophenone itself) to generate initiating free radicals.
Proposed mechanism of photoinitiation.
Generalized Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound as a photoinitiator.
1. Formulation Preparation
A typical photocurable formulation consists of a monomer/oligomer blend, the photoinitiator, and a co-initiator.
-
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate/methacrylate.
-
Photoinitiator: this compound.
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEA).
-
-
Procedure:
-
Prepare a stock solution of the photoinitiator and co-initiator in a suitable solvent if necessary, although direct dissolution in the monomer is preferred.
-
In a light-protected vial, add the desired amount of monomer.
-
Add the photoinitiator and co-initiator to the monomer at a specified weight percentage (e.g., 1-5 wt%).
-
Mix thoroughly until a homogeneous solution is obtained. Keep the formulation protected from light.
-
2. Photopolymerization Kinetics Analysis
Real-time infrared (RT-IR) spectroscopy is a common method to monitor the polymerization rate by tracking the decrease in the acrylate double bond absorption peak.
-
Apparatus:
-
FTIR spectrometer with a real-time monitoring setup.
-
UV light source with controlled intensity (e.g., mercury lamp with filters or a UV-LED).
-
-
Procedure:
-
Place a small drop of the prepared formulation between two transparent substrates (e.g., KBr or BaF₂ plates).
-
Mount the sample in the FTIR spectrometer.
-
Record an initial IR spectrum before UV exposure.
-
Expose the sample to UV light of a specific wavelength and intensity.
-
Simultaneously record IR spectra at regular intervals.
-
Monitor the decrease in the area of the acrylate double bond peak (e.g., around 1635 cm⁻¹).
-
Calculate the degree of conversion over time.
-
Experimental workflow for kinetic analysis.
3. Mechanical Properties of the Cured Polymer
The mechanical properties of the photopolymerized material can be assessed using various techniques.
-
Procedure for Hardness Testing:
-
Prepare a thin film of the formulation on a suitable substrate (e.g., glass or metal).
-
Cure the film using a UV curing system.
-
Measure the pencil hardness (ASTM D3363) or Shore hardness of the cured film.
-
Illustrative Quantitative Data
The following table presents hypothetical but realistic data for the photopolymerization of TMPTA initiated by a novel aminobenzophenone photoinitiator system. This data is for illustrative purposes to demonstrate how results would be presented.
| Parameter | Photoinitiator System A (this compound/EDB) | Photoinitiator System B (4-Methylbenzophenone/EDB) |
| Concentration (wt%) | 2% / 2% | 2% / 2% |
| UV Light Intensity (mW/cm²) | 100 | 100 |
| Final Conversion (%) | 85 | 78 |
| Initial Polymerization Rate (%/s) | 15 | 12 |
| Induction Period (s) | 0.5 | 0.8 |
| Pencil Hardness of Cured Film | 2H | H |
Potential Applications
Based on the applications of other benzophenone-based photoinitiators, this compound could potentially be used in:
-
UV Curable Coatings: For wood, plastic, and metal substrates, providing rapid curing and desirable surface properties.
-
Printing Inks: In applications requiring fast drying times and durable prints.
-
Adhesives: For bonding various substrates in industries such as electronics and manufacturing.
-
3D Printing: In stereolithography (SLA) or digital light processing (DLP) for the layer-by-layer fabrication of objects.
-
Biomedical Applications: In the synthesis of hydrogels for drug delivery or tissue engineering, provided that toxicological studies are conducted.
While this compound is not a widely documented photoinitiator, its molecular structure suggests it holds potential for use in free-radical photopolymerization. The presence of both a benzophenone chromophore and an amino group could lead to efficient photoinitiation, potentially with the advantage of being a monocomponent system. The generalized protocols and illustrative data provided in these notes offer a starting point for researchers to investigate the efficacy of this and other novel photoinitiator systems. Experimental validation is crucial to determine its actual performance and suitability for various applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4'-methylbenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield and purity of 2-Amino-4'-methylbenzophenone. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound? A1: The most prevalent methods include the Friedel-Crafts acylation of protected anthranilic acid derivatives with toluene, the reaction of 2-aminobenzonitriles with aryl Grignard reagents, and the Hofmann rearrangement of 2-(4-methylbenzoyl)benzamide.[1][2] The Friedel-Crafts reaction is a classic and widely used approach.[2][3]
Q2: Why is it necessary to protect the amino group in some synthetic routes? A2: In Friedel-Crafts acylations, the amino group of an unprotected aniline or anthranilic acid can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[4] This deactivates the aromatic ring towards the desired electrophilic substitution, leading to low or no reaction.[4] Protection, for instance with a p-toluenesulfonyl group, prevents this complexation.[1][2]
Q3: What is a typical yield for the synthesis of this compound? A3: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. A well-established method, such as the one adapted from Organic Syntheses involving the Friedel-Crafts reaction of p-toluenesulfonylanthranilic acid with toluene followed by hydrolysis, reports a crude yield of around 70%.[1]
Q4: What are the primary challenges in purifying the final product? A4: The primary challenges include removing unreacted starting materials, isomeric byproducts, and tar-like substances formed during the reaction.[5] The crude product may also contain inorganic salts from the workup, such as aluminum oxide.[1] Effective purification often requires a combination of washing, recrystallization, and sometimes column chromatography.[1][4]
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis.
Issue 1: Low Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation reaction is resulting in a low yield. What are the potential causes and how can I improve it? A: Low yields in this reaction are a common problem and can be traced to several factors. A systematic troubleshooting approach is recommended.[5]
| Potential Cause | Suggested Solution |
| Moisture Contamination | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which compromises its activity.[5] Ensure all glassware is oven-dried, and the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous grade of the Lewis acid catalyst. |
| Incorrect Reaction Temperature | Temperature control is critical. Temperatures that are too low can result in a slow or stalled reaction, while excessively high temperatures can promote the formation of unwanted side products and tar.[5] For many benzophenone syntheses, maintaining a temperature of 5-10°C during reactant addition is recommended.[5] |
| Improper Reactant Stoichiometry | An incorrect molar ratio of the substrate, acylating agent, and Lewis acid can lead to incomplete conversion.[5] A slight excess of the acylating agent and Lewis acid is often necessary. A common starting point is a 1:1.1:1.2 molar ratio of the aromatic substrate to the acyl chloride to AlCl₃.[5] |
| Deactivated Aromatic Substrate | Friedel-Crafts acylation is ineffective with strongly deactivated aromatic rings (e.g., those with nitro groups).[5] The amino group, if unprotected, will also deactivate the ring by complexing with the catalyst.[4] Ensure an appropriate protecting group strategy is used if starting with an amino-substituted compound. |
Issue 2: Formation of Tar or Polymeric Byproducts
Q: My reaction mixture turns into a dark, viscous tar, making product isolation impossible. How can I prevent this? A: Tar formation is a frequent issue in Friedel-Crafts reactions, often caused by side reactions promoted by the strong Lewis acid and high temperatures.[5]
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Excessive heat is a primary cause of tar formation, especially during the initial exothermic phase of the reaction.[5] Maintain a low and consistent temperature using an ice bath or cryocooler. Add reactants slowly to control the exotherm. |
| Excess Lewis Acid Catalyst | Using too much catalyst can lead to undesired polymerization and side reactions.[5] Use the minimum effective amount of the Lewis acid. Titrate or test small-scale reactions to find the optimal catalyst loading. |
| Impurities in Starting Materials | Impurities in solvents or reactants can act as catalysts for polymerization.[5] Use high-purity, anhydrous solvents and freshly distilled or recrystallized starting materials. |
Issue 3: Difficulty in Product Purification
Q: I have obtained a crude product, but I am struggling to purify it. What are the best methods? A: Purification of this compound often requires multiple steps to remove both organic and inorganic impurities.
| Problem | Suggested Solution |
| Removal of Anthranilic Acid | If the hydrolysis of the protecting group is incomplete or if it's a byproduct, residual anthranilic acid may be present. Wash the crude product with a dilute acid solution (e.g., dilute HCl) to remove basic impurities like anthranilic acid.[1] |
| Persistent Color/Impurities | Minor, highly colored impurities can be difficult to remove. A common purification technique is recrystallization from ethanol or ethanol-water mixtures.[1] Treating the hot solution with activated carbon (Norit) before filtration can effectively remove colored impurities.[1] |
| Melting during Filtration | The product can sometimes melt and clog filters if washed with solutions that are too hot. Keep wash solutions at a moderate temperature (e.g., 75-80°C) and do not exceed 85°C.[1] |
| Isomeric Byproducts | If isomers are formed, purification by recrystallization alone may be insufficient. Column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate mixtures) is the most effective method for separating isomers.[4] |
Data Summary
Table 1: Comparison of Selected Synthetic Routes for Aminobenzophenones
| Synthetic Route | Starting Materials | Typical Yield | Advantages | Disadvantages | Reference |
| Friedel-Crafts Acylation | Protected Anthranilic Acid, Toluene, AlCl₃ | ~70% (crude) | Well-established, good yield. | Requires protection/deprotection steps. | [1] |
| Grignard Reaction | 2-Aminobenzonitrile, Phenylmagnesium Bromide | ~71% | Good yields, avoids strong Lewis acids. | Grignard reagents are highly moisture-sensitive. | [6] |
| Hofmann Degradation | 2-(4-methylbenzoyl)benzamide, NaOCl | ~90% | High yield. | Multi-step preparation of the starting amide. | [7] |
| Oxidation of 3-Arylindoles | 2-Arylindole, O₂ | ~60% | Transition metal-free. | Availability of substituted indole starting materials. | [2] |
Visualized Workflows and Guides
Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is adapted from the well-established Organic Syntheses procedure for a similar compound and is tailored for the synthesis of this compound.[1]
Step 1: Preparation of p-Toluenesulfonylanthraniloyl Chloride
-
In a flame-dried round-bottomed flask equipped with a reflux condenser and a gas outlet, combine p-toluenesulfonylanthranilic acid (1 equivalent), a minimal amount of anhydrous toluene, and phosphorus pentachloride (PCl₅) (1.05 equivalents).
-
Stir the mixture and heat at approximately 50°C for 30 minutes until the evolution of HCl gas ceases and a clear solution is formed.
-
Remove the solvent and excess PCl₅ under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
Step 2: Friedel-Crafts Acylation
-
In a separate oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) to an excess of anhydrous toluene, which serves as both the solvent and reactant.
-
Cool the stirred suspension to 0-5°C in an ice bath.
-
Dissolve the crude p-toluenesulfonylanthraniloyl chloride from Step 1 in a small amount of anhydrous toluene and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃/toluene suspension over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and heat the dark mixture with stirring at 80-90°C for 4 hours.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture to room temperature and then pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Remove the toluene layer via steam distillation or separate it using a separatory funnel.
-
The intermediate ketone will be in the aqueous acidic layer. To hydrolyze the p-toluenesulfonyl protecting group, add concentrated sulfuric acid to the aqueous mixture.
-
Heat the solution to reflux for 2-3 hours.
-
Cool the solution and neutralize it carefully with a concentrated sodium hydroxide solution until it is basic, which precipitates the crude this compound.
Step 4: Purification
-
Filter the crude product using a Büchner funnel and wash it thoroughly with water to remove inorganic salts.
-
To remove any unreacted anthranilic acid, wash the solid on the filter with a small portion of dilute hydrochloric acid, followed by water until the filtrate is neutral.[1]
-
For final purification, dissolve the crude, dried product in hot 95% ethanol. If the solution is highly colored, add a small amount of activated carbon (Norit), maintain the heat for a few minutes, and then filter the hot solution.[1]
-
Add hot water to the hot ethanol filtrate until turbidity persists, then allow it to cool slowly to room temperature and then in an ice bath to crystallize the pure product.
-
Collect the yellow crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum. The expected yield of the recrystallized product is typically 50-60%.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. JPH0827078A - Method for producing 2-aminobenzophenone compounds - Google Patents [patents.google.com]
Troubleshooting low yield in Friedel-Crafts acylation of anilines
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Friedel-Crafts acylation of anilines.
Frequently Asked Questions (FAQs)
Q1: Why is my direct Friedel-Crafts acylation of aniline failing or resulting in extremely low yield?
Caption: Lewis acid catalyst deactivation by aniline.
Q2: How can I achieve a successful C-acylation (ring acylation) on an aniline derivative?
A: The most effective strategy is to protect the amino group before performing the Friedel-Crafts reaction.[1][7][8] This involves converting the highly basic -NH₂ group into a less basic and less activating amide group, most commonly an acetamide (N-acetyl group). This N-acylation reduces the nitrogen's interaction with the Lewis acid catalyst, allowing the Friedel-Crafts acylation to proceed on the aromatic ring.[7] After the desired acyl group has been added to the ring (C-acylation), the protecting acetyl group can be removed by hydrolysis to regenerate the amino group.[1][7]
Caption: General workflow for the successful acylation of anilines.
Q3: My Friedel-Crafts acylation on a protected aniline (anilide) still gives a low yield. What are the common troubleshooting points?
A: Even after protecting the aniline, low yields can occur. Here are the most common factors to investigate:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture.[7][9] Any water in the reagents, solvent, or glassware will react with and deactivate the catalyst.[7][9]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts (or even an excess) of the Lewis acid catalyst, rather than a truly catalytic amount.[9][10] This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively removing it from the reaction.[9][10]
-
Solution: Use at least one equivalent of the Lewis acid catalyst for every equivalent of the acylating agent. It may be necessary to increase the catalyst loading.[9]
-
-
Sub-optimal Temperature: Reaction temperature significantly impacts yield. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.[9]
-
Solution: Optimize the temperature. Start at a low temperature (e.g., 0 °C) during the addition of reagents and then allow the reaction to proceed at room temperature or with gentle heating.[9]
-
-
Poor Reagent Quality: The purity of the anilide, acylating agent (acyl chloride or anhydride), and solvent is critical. Impurities can lead to byproducts.[9]
-
Solution: Use purified reagents and high-purity solvents.
-
Caption: Troubleshooting workflow for low yield in anilide acylation.
Q4: Can you provide detailed experimental protocols for the protection of aniline and subsequent Friedel-Crafts acylation?
A: Certainly. The following are general protocols that may require optimization for specific substrates.
Protocol 1: Protection of Aniline (Acetylation) This protocol converts aniline to acetanilide, which is suitable for Friedel-Crafts acylation.
-
Materials: Aniline, Acetic Anhydride, Sodium Acetate, Water, Hydrochloric Acid.[11]
-
Procedure:
-
In a flask, dissolve the aniline (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid.[11]
-
In a separate flask, prepare a solution of sodium acetate (1.05 equivalents) in water.[11]
-
To the stirred aniline hydrochloride solution, add acetic anhydride (1.1 equivalents).[11]
-
Immediately add the sodium acetate solution in one portion.
-
Stir the mixture vigorously. A white precipitate of acetanilide should form.
-
Cool the mixture in an ice bath to maximize precipitation.[7]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[7]
-
The crude product can be purified by recrystallization from an ethanol/water mixture.[7]
-
Protocol 2: Friedel-Crafts Acylation of Acetanilide This is a general procedure for the C-acylation of the protected aniline.
-
Materials: Acetanilide, Acyl Chloride (e.g., Acetyl Chloride), Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Solvent (e.g., Dichloromethane or Carbon Disulfide).[1][7]
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.[7]
-
Add the acetanilide (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Q5: What is the Fries Rearrangement and is it a potential side reaction?
A: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[12][13] A similar reaction, the anionic N-Fries rearrangement, can occur with N-acylated anilines (anilides), where the acyl group migrates from the nitrogen atom to the aromatic ring (ortho- or para- positions).[14] Under the strongly acidic conditions of a Friedel-Crafts reaction, this rearrangement can sometimes be a competing pathway, potentially leading to the formation of the desired product but also other isomers or byproducts. The reaction conditions, particularly temperature, can influence the selectivity between the intermolecular Friedel-Crafts acylation and the intramolecular Fries rearrangement.[12]
Data Summary
The yield of Friedel-Crafts acylation is highly dependent on reaction parameters. The following table illustrates the typical impact of key variables on the reaction outcome for a protected aniline.
| Parameter | Condition | Typical Effect on Yield | Rationale |
| Catalyst Stoichiometry | < 1.0 eq AlCl₃ | Low Yield | Insufficient catalyst available as it complexes with the ketone product.[9] |
| > 1.5 eq AlCl₃ | Higher Yield | Ensures enough free catalyst is present to drive the reaction to completion. | |
| Temperature | Low Temp (0-25 °C) | Favors para-product | Often under kinetic control, may result in higher selectivity.[12] |
| High Temp (> 80 °C) | Favors ortho-product / decomposition | Can overcome activation energy for ortho-substitution but may also lead to side reactions.[9][12] | |
| Solvent Polarity | Non-polar (e.g., CS₂) | Favors ortho-product | Solvent choice can influence the stability of intermediates and transition states.[12] |
| Polar (e.g., Nitrobenzene) | Favors para-product | More polar solvents can better stabilize the para-substituted intermediate.[12] | |
| Water Content | Anhydrous | High Yield | Prevents deactivation of the Lewis acid catalyst.[7][9] |
| Trace H₂O | Drastic Yield Decrease | Catalyst is consumed by reaction with water.[7][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. 1. Why does aniline not undergo freidel crafts alkylation, though phe - askIITians [askiitians.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 13. Fries Rearrangement [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-Amino-4'-methylbenzophenone
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Amino-4'-methylbenzophenone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for crude this compound, a crystalline solid, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the typical physical properties of pure this compound?
A2: Pure this compound is a yellow crystalline powder.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4937-62-6 | [2] |
| Molecular Formula | C₁₄H₁₃NO | [2] |
| Molecular Weight | 211.26 g/mol | |
| Melting Point | 65-66 °C (lit.) | |
| Appearance | Yellow fine crystalline powder | [1] |
Q3: What are the potential impurities in crude this compound?
A3: Impurities can originate from starting materials, byproducts of the synthesis, or degradation. Common impurities may include unreacted starting materials like anthranilic acid derivatives, residual catalysts such as aluminum oxide, and side-products from the reaction, for instance, from a Friedel-Crafts reaction.[3][4] In some syntheses, the tosylanthranilic acid precursor might be a source of impurities.[5]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Recrystallization
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
The solution is cooling too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
-
The solvent is too non-polar. A solvent in which the compound is excessively soluble can lead to oiling out. Try a more polar solvent or a mixed solvent system.
-
High levels of impurities. Significant impurities can depress the melting point of your compound. In this case, it is advisable to first purify the crude product by column chromatography.[6]
Q2: The yield of my recrystallized this compound is very low. How can I improve it?
A2: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:
-
Using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization. If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are preheated to prevent the product from crystallizing on the filter paper.
-
Incomplete crystallization. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Loss during washing. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
Q3: The recrystallized product is still colored. How can I obtain a purer, less colored product?
A3: Colored impurities can sometimes co-crystallize with the product. To address this:
-
Use activated carbon (charcoal). Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb colored impurities. Be aware that using too much can also adsorb your product, leading to a lower yield.
-
Perform a second recrystallization. A second recrystallization can further improve the purity and color of the final product.
Column Chromatography
Q1: I am not getting good separation of my compound from impurities on a silica gel column. What can I do?
A1: Poor separation can be due to an inappropriate solvent system or issues with the stationary phase.
-
Optimize the mobile phase. The polarity of the eluent is crucial. For a compound like this compound, a gradient of hexane/ethyl acetate or dichloromethane/methanol is a good starting point. Use Thin Layer Chromatography (TLC) to screen different solvent systems to find the optimal conditions before running the column.
-
Consider the basicity of the compound. The amino group in your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. To mitigate this, you can add a small amount (0.1-1%) of a competing base, such as triethylamine or pyridine, to your eluent.
-
Try a different stationary phase. If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic).
Q2: The compound is eluting too quickly or not at all from the column. How do I adjust the elution?
A2: The retention of your compound on the column is controlled by the polarity of the mobile phase.
-
Eluting too quickly (low retention): Your mobile phase is too polar. Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
Not eluting (high retention): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent.
Experimental Protocols
Recrystallization of this compound from Ethanol/Water
This protocol is adapted from a procedure for the closely related 2-aminobenzophenone.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely while heating on a hot plate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and continue to heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated carbon.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy, indicating it is saturated. If too much water is added, add a small amount of hot 95% ethanol until the solution is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Column Chromatography of this compound
This is a general protocol that should be optimized using TLC first.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis. For basic compounds, adding 0.1-1% triethylamine to the eluent can improve peak shape.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with the low-polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale/Comments |
| Recrystallization | 95% Ethanol / Water | A common and effective system for aminobenzophenones.[3] The compound is soluble in hot ethanol and less soluble in water, which acts as an anti-solvent. |
| Recrystallization | Methanol / Water | Similar to ethanol/water, offers a polar solvent system for recrystallization.[7] |
| Recrystallization | Benzene / Petroleum Ether | Has been used for related aminobenzophenone derivatives. Use with caution due to the toxicity of benzene. |
| Column Chromatography | Hexane / Ethyl Acetate | A versatile, general-purpose solvent system for normal-phase chromatography of moderately polar compounds. |
| Column Chromatography | Dichloromethane / Methanol | A more polar solvent system that can be used if the compound is not sufficiently mobile in hexane/ethyl acetate. |
| HPLC Analysis | Acetonitrile / Water | A common mobile phase for reverse-phase HPLC analysis, which can be adapted for preparative chromatography.[8] |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General workflow for the purification of this compound by column chromatography.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Amino-4-methyl-benzophenone | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. data.epo.org [data.epo.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Separation of 2-Amino-4’-methylbenzophenone m on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Identifying side products in the synthesis of substituted benzophenones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzophenones, a critical scaffold in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Friedel-Crafts acylation synthesis of substituted benzophenones?
A1: The most prevalent side products include:
-
Polysubstituted products: More than one acyl group may be introduced onto the aromatic ring, especially with highly activated starting materials.[1][2]
-
Regioisomers: Acylation of a substituted benzene ring can lead to a mixture of ortho, para, and meta isomers. The distribution of these isomers is influenced by the electronic and steric properties of the substituents already present on the ring.[1]
-
De-iodinated products: In the case of synthesizing iodinated benzophenones, the iodine substituent can be replaced by a hydrogen atom under the acidic reaction conditions.[3]
-
Di-iodinated arenes: When starting with an iodoarene, further iodination of the starting material can occur.[3]
-
Hydrolysis of the acylating agent: The presence of moisture can lead to the hydrolysis of the acyl chloride or anhydride to the corresponding carboxylic acid.[3]
-
Tarry byproducts: High reaction temperatures can cause decomposition of reactants and products, leading to the formation of tar-like substances.[4][5]
Q2: How can I minimize the formation of polysubstituted side products?
A2: Polysubstitution is less common in Friedel-Crafts acylation compared to alkylation because the introduced acyl group is electron-withdrawing and deactivates the aromatic ring towards further substitution.[2] However, with highly activated substrates, it can still be an issue. To minimize polysubstitution:
-
Control stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[2]
-
Moderate reaction conditions: Avoid excessively high temperatures and long reaction times.[2]
-
Catalyst complexation: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often used, which complexes with the product ketone, further deactivating it and preventing a second acylation.[2]
Q3: What factors influence the regioselectivity (ortho vs. para isomers) of the acylation?
A3: The ratio of ortho to para isomers is primarily determined by:
-
Directing effects of substituents: Electron-donating groups on the aromatic ring direct the incoming acyl group to the ortho and para positions.
-
Steric hindrance: The bulkiness of the acylating agent and the substituents on the aromatic ring can sterically hinder the ortho position, leading to a higher proportion of the para product.
-
Reaction temperature and solvent: These parameters can also influence the isomer ratio, with higher temperatures sometimes favoring the thermodynamically more stable isomer.
Q4: My reaction mixture turned into a dark, tarry mess. What is the cause and how can I prevent it?
A4: Tar formation is a common issue in Friedel-Crafts reactions and is typically caused by:
-
High reaction temperature: The reaction is often exothermic, and poor temperature control can lead to decomposition.[4][5] Maintain a low and consistent temperature, especially during the addition of reagents, by using an ice bath or other cooling methods.[4]
-
Excess catalyst: Using too much Lewis acid can promote unwanted side reactions and polymerization.[4]
-
Reactive substrates: Highly reactive aromatic compounds may be prone to polymerization under the strong acidic conditions.
-
Impurities: The presence of impurities in the starting materials or solvents can contribute to tar formation.[4] Always use high-purity, anhydrous reagents and solvents.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of substituted benzophenones.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst due to moisture exposure. | Use a fresh, anhydrous Lewis acid catalyst. Handle the catalyst in a dry environment (e.g., glovebox or under an inert atmosphere).[4] |
| Deactivated aromatic substrate (e.g., containing strongly electron-withdrawing groups like -NO₂). | Friedel-Crafts acylation is not effective with strongly deactivated rings.[4] Consider an alternative synthetic route. | |
| Incorrect stoichiometry of reactants and catalyst. | Carefully calculate and measure the molar ratios. A common starting point is a 1:1.1:1.2 ratio of arene:acyl chloride:AlCl₃.[4] | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, a moderate increase in temperature or reaction time may be necessary. | |
| Formation of Multiple Products (Poor Selectivity) | Incorrect isomer formation. | Optimize the solvent and catalyst. For example, in the acylation of naphthalene, non-polar solvents at low temperatures favor the kinetically controlled 1-acyl product, while polar solvents at higher temperatures favor the thermodynamically controlled 2-acyl product. |
| Presence of unexpected side products. | Ensure all reagents and solvents are pure and anhydrous.[4] Review the reaction mechanism for potential side reactions specific to your substrates. | |
| Product is a Persistent Oil and Will Not Crystallize | Product is a low-melting solid or an oil at room temperature. | Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. |
| Impurities are preventing crystallization. | Purify the crude product using column chromatography to remove impurities. | |
| The product may have formed a eutectic mixture with residual solvent or side products. | Ensure complete removal of the solvent under high vacuum. If impurities are suspected, chromatographic purification is recommended. |
Data Presentation: Influence of Reaction Conditions on Side Product Formation
The following table summarizes how different reaction parameters can affect the product distribution in the Friedel-Crafts benzoylation of toluene.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) | Reference |
| Toluene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25 | 7.2 | 1.1 | 91.7 | [6] |
| Toluene | Benzoyl Chloride | ZnCl₂/SiO₂ | - | - | 50 | - | 50 | [7] |
Experimental Protocols
Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of a substituted benzophenone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Benzoyl Chloride
-
Hydrochloric Acid (HCl)
-
Ice
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, four-necked flask equipped with a mechanical stirrer, condenser, and a dropping funnel, add anhydrous aluminum chloride and toluene.
-
Addition of Reactants: While stirring, slowly add a solution of benzoyl chloride in toluene from the dropping funnel. Maintain the reaction temperature below 10°C using an ice-salt bath.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice followed by dilute hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 4-methylbenzophenone can be purified by vacuum distillation or recrystallization.
Identification of Side Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of a benzophenone synthesis reaction mixture.
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., TG-17MS or equivalent) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min, and hold for a final period.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-650 amu
Data Analysis:
-
Identify the main product and any side products by comparing their retention times and mass spectra to reference standards or spectral libraries (e.g., NIST).
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the quantitative analysis of substituted benzophenones and their isomers.
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture and dissolve it in the mobile phase to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape.[8][9] A typical mobile phase could be acetonitrile/water/acetic acid (50/49/1 v/v/v).[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compounds of interest have strong absorbance (e.g., 254 nm).[8]
-
Injection Volume: 5-20 µL
Quantification:
-
Create a calibration curve using standard solutions of the pure benzophenone product and any known side products at various concentrations.
-
Determine the concentration of each component in the reaction mixture by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminobenzophenone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzophenone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during various synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminobenzophenone?
A1: Several common methods are employed for the synthesis of 2-aminobenzophenone. These include the Friedel-Crafts reaction of anthranilic acid derivatives, the reaction of 2-aminobenzonitriles with Grignard reagents, the reduction of 2-nitrobenzophenone, and the Hofmann rearrangement of 2-benzoylbenzoic acid amide.[1][2] Each method has its own advantages and challenges.
Q2: Why is it often necessary to protect the amino group of anthranilic acid before Friedel-Crafts acylation?
A2: The amino group (-NH₂) of anthranilic acid is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This deactivates the catalyst by forming a complex, preventing the desired acylation of the aromatic ring.[3][4]
Q3: What are some common side products in the synthesis of 2-aminobenzophenone?
A3: Common side products can vary depending on the synthetic route. In the Friedel-Crafts synthesis from N-tosyl-anthranilic acid, phenyl p-tolyl sulfone is a frequent byproduct.[1][5] Under harsh acidic conditions, intramolecular cyclization can lead to the formation of 9(10H)-acridone.[3] In the Grignard reaction with 2-aminobenzonitrile, incomplete hydrolysis of the intermediate imine can be an issue.[6]
Q4: How can I purify crude 2-aminobenzophenone?
A4: Purification of crude 2-aminobenzophenone is typically achieved through recrystallization or column chromatography. A common and effective solvent system for recrystallization is a mixture of 95% ethanol and water.[1][5] For highly colored crude products, treatment with activated carbon (Norit) before recrystallization can help remove colored impurities.[1][5] Column chromatography using silica gel with a hexane/ether eluent is also a viable purification method.[7]
Q5: My Grignard reaction to synthesize 2-aminobenzophenone from 2-aminobenzonitrile is giving low yields. What are the likely causes?
A5: Low yields in this Grignard reaction can be due to several factors. The Grignard reagent is highly sensitive to moisture and air, so ensuring strictly anhydrous conditions is critical. The primary amino group of 2-aminobenzonitrile can also react with the Grignard reagent; using an excess of the Grignard reagent can help compensate for this.[6] Incomplete hydrolysis of the intermediate imine during workup is another common reason for low yields.[6]
Troubleshooting Guides
Guide 1: Friedel-Crafts Acylation of N-Protected Anthranilic Acid
This guide focuses on troubleshooting the synthesis of 2-aminobenzophenone starting from N-protected anthranilic acid, a common and cost-effective method.[8]
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product | Incomplete protection of the amino group. | Ensure the amino group is fully protected before proceeding with the Friedel-Crafts reaction. |
| Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. | |
| Insufficient amount of Lewis acid. | Use a stoichiometric amount of the Lewis acid, as the product can form a complex with it. | |
| Formation of a high-melting point, insoluble solid | Formation of 9(10H)-acridone as a side product due to intramolecular cyclization. | Maintain a reaction temperature below 60°C during the acylation step. Add the Lewis acid portion-wise at a low temperature (0-5°C). Avoid prolonged reaction times. Quench the reaction by pouring it onto crushed ice.[3] |
| Difficult purification of the final product | Presence of unreacted starting materials or side products like phenyl p-tolyl sulfone. | Wash the crude product with a 5% sodium carbonate solution to remove acidic impurities.[5] Purify by recrystallization from an ethanol/water mixture or by column chromatography.[1][5] |
| Incomplete deprotection of the protecting group | The sulfonamide bond (in the case of a tosyl group) is very stable. | Use strong acidic conditions for cleavage, such as concentrated sulfuric acid at 90-100°C for 1-2 hours.[3] |
Guide 2: Grignard Reaction with 2-Aminobenzonitrile
This guide addresses common problems when synthesizing 2-aminobenzophenone via the reaction of a phenyl Grignard reagent with 2-aminobenzonitrile.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of 2-aminobenzophenone | Poor quality or low activity of the Grignard reagent. | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use freshly prepared or titrated Grignard reagent. Activate magnesium turnings with iodine or 1,2-dibromoethane. |
| Reaction of the Grignard reagent with the amino group of 2-aminobenzonitrile. | Use an excess of the Grignard reagent (2-2.5 equivalents).[6] Consider protecting the amino group before the Grignard reaction. | |
| Incomplete hydrolysis of the intermediate imine. | During the acidic workup, stir the mixture vigorously for an extended period to ensure complete conversion of the imine to the ketone.[6] | |
| Recovery of unreacted 2-aminobenzonitrile | Insufficient Grignard reagent was added. | Ensure the accurate determination of the Grignard reagent concentration and add a sufficient excess. |
| The reaction did not go to completion. | Increase the reaction time or gently heat the reaction mixture after the initial addition. | |
| Formation of biphenyl as a side product | Wurtz-type coupling of the Grignard reagent. | This is a common side reaction. Optimizing the addition rate and temperature can help minimize its formation. |
Data Presentation
Table 1: Comparison of Yields for Different 2-Aminobenzophenone Synthesis Methods
| Synthetic Method | Starting Materials | Key Reagents | Reported Yield | Reference |
| Friedel-Crafts Reaction | N-tosyl-anthranilic acid, Benzene | PCl₅, AlCl₃, H₂SO₄ | 54% (recrystallized) | [1] |
| Grignard Reaction | 2-Aminobenzonitrile, Phenylmagnesium bromide | Ether, HCl | 71% | [2] |
| From 2-Benzoylbenzoic acid | 2-Benzoylbenzoic acid | PCl₅, NH₃, Br₂/NaOH | 83% | [2] |
| From 2-Arylindoles | 2-Arylindole | Cs₂CO₃, DMSO, O₂ | 60% | [2] |
| From Acyl Hydrazides | Acyl hydrazide, 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | NaH, Diethyl bromomalonate, HCl | 64-82% (protected), >85% (deprotected) | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzophenone via Friedel-Crafts Reaction
This protocol is adapted from the procedure described in Organic Syntheses.[1]
Step 1: Preparation of p-Toluenesulfonylanthranilic acid
-
In a 5-L three-necked flask, dissolve 137 g (1 mole) of anthranilic acid in a warm solution of 260 g (2.4 moles) of sodium carbonate in 1.5 L of water.
-
Cool the solution to about 60°C and add 230 g (1.2 moles) of p-toluenesulfonyl chloride in portions over 20 minutes.
-
Maintain the temperature at 60-70°C for an additional 20 minutes.
-
Raise the temperature to 85°C, add 10 g of Norit, and filter the hot solution.
-
Cool the filtrate to 50°C and slowly add it to a mixture of 250 ml of 12N HCl and 250 ml of water with efficient stirring.
-
Isolate the precipitated product by filtration, wash with dilute HCl and then with water, and air-dry.
Step 2: Friedel-Crafts Acylation
-
In a dry 3-L three-necked flask, place 146 g (0.5 mole) of dry p-toluenesulfonylanthranilic acid, 1.5 L of thiophene-free benzene, and 119 g (0.57 mole) of phosphorus pentachloride.
-
Stir and heat the mixture at about 50°C for 30 minutes.
-
Cool the solution to 20-25°C and add 290 g (2.2 moles) of anhydrous aluminum chloride in four portions.
-
Heat the mixture with stirring at 80-90°C for 4 hours.
-
Cool the reaction to room temperature and pour it onto a mixture of 500 g of ice and 40 ml of 12N HCl.
-
Remove the benzene by vacuum distillation.
-
Filter the crude product and wash it thoroughly with dilute HCl, water, and 5% sodium carbonate solution.
Step 3: Deprotection
-
Dissolve the crude, moist sulfonamide in 1.6 L of concentrated sulfuric acid by warming on a steam bath for 15 minutes.
-
Cool the solution in an ice bath and slowly add 1.6 kg of ice.
-
Add 50 g of Norit and filter the solution.
-
Neutralize the filtrate with commercial 12N ammonium hydroxide.
-
Collect the precipitated 2-aminobenzophenone by filtration, wash with water, and air-dry.
-
Recrystallize the crude product from 95% ethanol and water.
Protocol 2: Synthesis of 2-Aminobenzophenone via Grignard Reaction
This protocol is a general procedure based on the reaction of 2-aminobenzonitrile with a phenyl Grignard reagent.[6][11]
Step 1: Preparation of Phenylmagnesium Bromide
-
In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction.
-
Maintain a gentle reflux until the magnesium is consumed.
Step 2: Reaction with 2-Aminobenzonitrile
-
Cool the freshly prepared Grignard reagent solution to 0°C.
-
Add a solution of 2-aminobenzonitrile in anhydrous diethyl ether dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Step 3: Workup and Hydrolysis
-
Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous hydrochloric acid.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-aminobenzophenone via Friedel-Crafts reaction.
Caption: Troubleshooting workflow for low yield in the Grignard synthesis of 2-aminobenzophenone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. US6310249B1 - Process for producing 2-aminobenzophenone compound - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Over-Nitration in Electrophilic Aromatic Substitutions
Welcome to the Technical Support Center for electrophilic aromatic substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent over-nitration during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during nitration reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: My reaction is producing significant amounts of dinitro or trinitro byproducts.
-
Question: I am observing the formation of multiple nitro-substituted products in my reaction mixture. How can I favor mono-nitration?
-
Answer: Over-nitration is a frequent challenge, especially with activated aromatic rings. Several experimental parameters can be adjusted to enhance the selectivity for the desired mono-nitro product. Key factors to control include reaction temperature, reagent concentration, and reaction time.[1] Nitration reactions are highly exothermic, and elevated temperatures can lead to multiple nitrations.[1][2] It is crucial to maintain a low reaction temperature. For highly activated substrates like phenols, temperatures below 0°C are often recommended.[1][3]
Issue 2: The nitration of my activated aromatic substrate is uncontrollable, leading to decomposition or a complex mixture of products.
-
Question: My substrate contains a strong activating group (e.g., -OH, -NH2), and the reaction is too vigorous, resulting in tar formation. What should I do?
-
Answer: Highly activated aromatic compounds are particularly susceptible to over-nitration and oxidation under standard nitrating conditions.[1] To mitigate this, consider using milder nitrating agents instead of the aggressive mixed acid (HNO3/H2SO4).[1] Diluted nitric acid or a mixture of nitric acid and acetic acid or acetic anhydride can provide more controlled nitration.[1] Another effective strategy for amines is the use of a protecting group. For instance, an amino group can be converted to an acetanilide to moderate its activating effect and direct nitration primarily to the para position.[1][4] The protecting group can be subsequently removed by hydrolysis.[1]
Issue 3: I am getting an undesired isomer distribution in my product mixture.
-
Question: The regioselectivity of my nitration is poor, yielding a mixture of ortho, meta, and para isomers that are difficult to separate. How can I improve this?
-
Answer: While the directing effect of substituents on the aromatic ring is the primary determinant of regioselectivity, reaction conditions can also influence the isomer ratio.[1] The choice of catalyst can significantly enhance regioselectivity. Solid acid catalysts, such as zeolites, can favor the formation of the para isomer due to shape-selectivity within the catalyst's pores.[1] Temperature, primarily used to control over-nitration, can also have a modest effect on the isomer distribution.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to over-nitration?
A1: Over-nitration is primarily driven by a combination of factors that increase the reactivity of the aromatic system and the concentration of the active nitrating species. Key factors include:
-
Substrate Reactivity: Aromatic rings with electron-donating groups (e.g., -OH, -OR, -NH2, alkyl groups) are highly activated and more susceptible to multiple nitrations.[5]
-
Reaction Temperature: Nitration is an exothermic process, and higher temperatures increase the reaction rate, favoring multiple substitutions.[1][2]
-
Concentration of Nitrating Agent: A large excess of the nitrating agent increases the likelihood of multiple nitration events.[1][6]
-
Reaction Time: Prolonged reaction times can allow for the nitration of the initially formed mono-nitro product.[1]
Q2: How can I effectively control the reaction temperature?
A2: Precise temperature control is critical for preventing over-nitration.
-
Cooling Baths: Employing an ice bath or other cooling systems is a standard practice to maintain a low and stable reaction temperature.[5] For many nitrations, keeping the temperature below 50°C is recommended to minimize the formation of multiple nitro groups.[1][5]
-
Slow Addition of Reagents: Adding the nitrating agent dropwise to the substrate solution allows for better dissipation of the heat generated during the exothermic reaction.[5]
-
Continuous Flow Reactors: These reactors provide excellent heat exchange capabilities, enabling precise temperature control and reducing the risk of localized overheating.[5][7]
Q3: What are some alternative nitrating agents that can improve selectivity for mono-nitration?
A3: While the classic mixed acid (HNO₃/H₂SO₄) is widely used, several alternative reagents offer better control and selectivity:
-
Milder Nitrating Agents: Diluted nitric acid, or a mixture of nitric acid with acetic acid or acetic anhydride, can be used for more controlled nitration of sensitive substrates.[1]
-
Nitronium Salts: Reagents like nitronium tetrafluoroborate (NO₂BF₄) can provide more controlled nitration.[1][8]
-
Metal Nitrates: Reagents such as copper(II) nitrate (Cu(NO₃)₂), bismuth subnitrate, and ferric nitrate can be used under milder conditions, often resulting in selective mono-nitration of phenols and other activated aromatics.[5]
-
Dinitrogen Pentoxide (N₂O₅): This reagent can serve as an effective and more environmentally friendly nitrating agent, often used stoichiometrically to minimize waste.[1]
Q4: Why is sulfuric acid used in aromatic nitration?
A4: Concentrated sulfuric acid serves as a catalyst in aromatic nitration. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[9][10][11]
Q5: How do substituents on the aromatic ring affect the ease of nitration?
A5: Substituents on the aromatic ring significantly influence the rate and regioselectivity of nitration. Electron-donating groups (e.g., -OH, -NH₂, -CH₃) activate the ring, making it more nucleophilic and thus more reactive towards electrophilic attack, leading to ortho and para products.[12] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) deactivate the ring and direct incoming electrophiles to the meta position.
Data Presentation
Table 1: Recommended Temperature Ranges for Nitration of Various Aromatic Compounds
| Substrate | Activating/Deactivating Group | Recommended Temperature Range (°C) | Reference(s) |
| Benzene | None | < 50 | [1][10] |
| Toluene | Activating (Alkyl) | < 30 | [1] |
| Phenol | Strongly Activating (-OH) | < 0 | [1][3] |
| Aniline (as Acetanilide) | Moderately Activating (-NHCOCH₃) | 0 - 5 | [1] |
| Nitrobenzene | Deactivating (-NO₂) | Higher temperatures may be required | [13] |
Table 2: Comparison of Common Nitrating Agents
| Nitrating Agent | Typical Substrates | Advantages | Disadvantages | Reference(s) |
| HNO₃ / H₂SO₄ (Mixed Acid) | Unactivated and moderately activated aromatics | Strong nitrating agent, readily available | Highly corrosive, can lead to over-nitration and oxidation | [1][9] |
| Dilute HNO₃ | Highly activated aromatics (e.g., phenols) | Milder, reduces over-nitration and side reactions | Slower reaction rate | [1] |
| HNO₃ / Acetic Anhydride | Sensitive substrates | Milder than mixed acid | Can lead to acetylation as a side reaction | [1][5] |
| Nitronium Salts (e.g., NO₂BF₄) | Deactivated and sensitive substrates | Controlled nitration, anhydrous conditions | Higher cost, moisture sensitive | [1][8] |
| Metal Nitrates (e.g., Cu(NO₃)₂) | Activated aromatics (e.g., phenols) | Mild conditions, improved selectivity | May require specific solvents, potential for metal contamination | [5] |
| Dinitrogen Pentoxide (N₂O₅) | Various substrates | Powerful and cleaner nitrating agent | Can be unstable, requires careful handling | [1][8] |
Experimental Protocols
Protocol 1: General Procedure for the Mono-nitration of Benzene
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a stoichiometric equivalent of concentrated nitric acid. Maintain the temperature of the mixture below 10°C during the addition.
-
Nitration Reaction: To the cooled nitrating mixture, add benzene dropwise while maintaining the reaction temperature below 50°C.[1] The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for a specified time (e.g., 30-60 minutes). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The nitrobenzene will separate as a yellow oil.
-
Purification: Separate the organic layer, wash it with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.[1] Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and remove the solvent under reduced pressure. The crude nitrobenzene can be further purified by distillation.
Protocol 2: Nitration of Aniline with Protection of the Amino Group
-
Protection of the Amino Group: React aniline with acetic anhydride to form acetanilide. This can be achieved by slowly adding acetic anhydride to a cooled solution of aniline.
-
Nitration of Acetanilide: Prepare a nitrating mixture as described in Protocol 1. Slowly add the acetanilide to the cooled nitrating mixture, ensuring the temperature is maintained at a low level (e.g., 0-5°C).
-
Reaction and Work-up: After the addition, allow the reaction to proceed until completion (monitored by TLC). Quench the reaction by pouring it onto ice. The solid p-nitroacetanilide will precipitate.
-
Hydrolysis (Deprotection): Collect the p-nitroacetanilide by filtration and hydrolyze it back to p-nitroaniline by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Purification: The resulting p-nitroaniline can be purified by recrystallization.
Visualizations
Caption: Troubleshooting flowchart for over-nitration.
Caption: General experimental workflow for aromatic nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. vpscience.org [vpscience.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. Nitration - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Challenges in the scale-up of benzophenone derivative synthesis
Welcome to the Technical Support Center for the Synthesis of Benzophenone Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of benzophenone derivatives?
A1: The main challenges in scaling up benzophenone derivative synthesis include managing reaction exotherms, ensuring efficient mixing and heat transfer, controlling impurity formation, and developing robust and scalable purification methods.[1] Issues that are minor at the lab scale, such as small amounts of side products, can become significant problems at the pilot or industrial scale.[1]
Q2: Which synthetic routes are most common for industrial-scale production of benzophenones?
A2: The most prevalent industrial method is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl halide or anhydride in the presence of a Lewis acid catalyst. Other methods, such as those involving Grignard reagents or the oxidation of diphenylmethane derivatives, are also used depending on the specific derivative being synthesized.
Q3: How critical is the purity of starting materials and solvents during scale-up?
A3: The purity of starting materials and solvents is critical. Impurities can lead to the formation of side products, which complicates purification and can lower the final product yield. For instance, moisture can deactivate the Lewis acid catalyst in Friedel-Crafts acylations.[1] It is recommended to use high-purity, dry solvents and reactants for consistent results.
Q4: What are the key safety considerations for the large-scale synthesis of benzophenone derivatives?
A4: Key safety considerations include the handling of hazardous materials such as corrosive Lewis acids (e.g., AlCl₃) and flammable solvents. The potential for dust explosions with the final product is also a concern that requires appropriate ventilation and dust control measures.[2] Many benzophenone derivatives also have specific health hazards, such as potential carcinogenicity, requiring the use of appropriate personal protective equipment (PPE).[2]
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of benzophenone and its derivatives.
Issue 1: Low Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation reaction for producing a benzophenone derivative is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in Friedel-Crafts acylation are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Possible Cause: Inactive Catalyst
-
Solution: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the anhydrous Lewis acid.
-
-
Possible Cause: Poor Temperature Control
-
Solution: Friedel-Crafts reactions can be highly exothermic. If the temperature is too high, it can lead to the formation of tar and other side products.[1] Conversely, if the temperature is too low, the reaction rate may be too slow. Maintain the recommended temperature range for your specific reaction, often requiring an ice bath during the initial addition of reagents.[1]
-
-
Possible Cause: Incorrect Stoichiometry
-
Solution: The molar ratio of the aromatic substrate, acylating agent, and Lewis acid is crucial. A common starting point is a 1:1.1:1.2 ratio of arene:acyl chloride:AlCl₃.[1] Carefully calculate and measure your reagents.
-
-
Possible Cause: Deactivated Aromatic Ring
-
Solution: Friedel-Crafts acylation does not work well with strongly deactivated aromatic rings (e.g., nitrobenzene). If your substrate contains strongly electron-withdrawing groups, you may need to consider an alternative synthetic route.
-
Issue 2: Formation of Tarry Side Products
Q: My reaction mixture is turning into a dark, tarry mess. What causes this and how can I prevent it?
A: Tar formation is a frequent problem in Friedel-Crafts reactions, often due to side reactions promoted by the strong Lewis acid catalyst and elevated temperatures.
-
Possible Cause: High Reaction Temperature
-
Solution: As mentioned, excessive heat is a primary culprit in tar formation. Maintain a low and consistent temperature, especially during the initial exothermic phase of the reaction. An ice bath or a cryocooler can be effective.
-
-
Possible Cause: Excess Catalyst
-
Solution: Using too much Lewis acid can lead to undesired side reactions and polymerization. Use the minimum effective amount of catalyst. A slight excess is often necessary, but large excesses should be avoided.
-
-
Possible Cause: Reactive Substrates
-
Solution: Some aromatic compounds are highly reactive and prone to polymerization under Friedel-Crafts conditions. For these substrates, consider using a milder Lewis acid or protecting activating groups.
-
Issue 3: Challenges with Grignard Reactions at Scale
Q: I am having difficulty scaling up a Grignard reaction for benzophenone synthesis. What are the common pitfalls?
A: Grignard reactions present unique scale-up challenges due to their highly exothermic nature and sensitivity to air and moisture.
-
Possible Cause: Difficulty Initiating the Reaction
-
Solution: Ensure all glassware is scrupulously dry and the magnesium turnings are fresh. A small crystal of iodine can be added to activate the magnesium surface. The reaction is often initiated in a small volume of solvent before the remaining reagents are added.
-
-
Possible Cause: Poor Heat Dissipation
-
Solution: The formation of the Grignard reagent and its subsequent reaction are very exothermic.[3] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a reactor with a cooling jacket and ensure efficient stirring to prevent runaway reactions.
-
-
Possible Cause: Formation of Biphenyl Impurity
-
Solution: A common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide. This is favored by high concentrations of the aryl halide and elevated temperatures. Add the aryl halide slowly to the magnesium suspension to maintain a low concentration.
-
Issue 4: Purification and Isolation Problems
Q: My benzophenone derivative is an oil at room temperature and won't crystallize. What should I do?
A: Obtaining a solid product can be challenging, especially if impurities are present.
-
Solution 1: High-Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be an effective purification method.
-
Solution 2: Chromatography: Column chromatography is a common lab-scale purification technique. For larger scales, flash chromatography or preparative HPLC can be employed.
-
Solution 3: Crystallization Attempts:
-
Solvent Screening: Try a variety of solvents with different polarities.
-
Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution.
-
Scratching: Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for the synthesis and purification of benzophenone derivatives at different scales.
Table 1: Lab-Scale Synthesis of Benzophenone Derivatives
| Derivative | Synthetic Method | Scale | Yield (%) | Purity (%) | Reference |
| 4-Hydroxybenzophenone | Friedel-Crafts | Lab | 86 | 98 | [3] |
| 4-Hydroxybenzophenone | Friedel-Crafts | Lab | 82.5 | 98.5 | [4] |
| 4-Chloro-4'-hydroxybenzophenone | Friedel-Crafts | Lab | 71-72 | >99.5 | [5] |
| 4-Fluoro-4'-hydroxybenzophenone | Friedel-Crafts | Lab | 89 | >97 | [6] |
| (4-Nitrophenyl)(p-tolyl)methanone | Friedel-Crafts | Lab | 76 | - | [2] |
| 3-Acetylbenzophenone | Friedel-Crafts | Lab | - | >99 | [7] |
Table 2: Industrial-Scale Purification of Benzophenone
| Purification Method | Scale | Starting Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Crystallization | Industrial | 80 | >99.9 | 92.7 | [2] |
| Crystallization | Industrial | - | >99.5 | 72 | [5] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation for the Synthesis of 4-Methylbenzophenone
This protocol describes the synthesis of 4-methylbenzophenone from toluene and benzoyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Benzoyl Chloride
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (conc. and dilute)
-
Ice
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl gas.
-
Reagent Charging: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and toluene (1.0 equivalent).
-
Cooling: Cool the flask in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve benzoyl chloride (1.1 equivalents) in a small amount of toluene and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Grignard Synthesis of Triphenylmethanol
This protocol describes the synthesis of triphenylmethanol from bromobenzene and benzophenone.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Benzophenone
-
Iodine (one crystal)
-
Dilute Hydrochloric Acid
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a dry, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Add a few drops of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine and warm gently.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the Grignard reagent in an ice bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir at room temperature for 30 minutes.
-
-
Quenching and Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice and dilute HCl.
-
Stir until the magnesium salts dissolve.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter and evaporate the solvent to obtain the crude triphenylmethanol.
-
Purify by recrystallization from ethanol.
-
Mandatory Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Workflow for Friedel-Crafts Acylation
Caption: General workflow for Friedel-Crafts synthesis of 4-methylbenzophenone.
Signaling Pathway Modulation by Benzophenone Derivatives
Caption: Modulation of AhR and COX signaling by benzophenone derivatives.
References
- 1. hazenresearch.com [hazenresearch.com]
- 2. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 3. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]
- 4. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 5. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
How to resolve poor regioselectivity in aniline acylation
Welcome to the technical support center for aniline acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges related to regioselectivity and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Question 1: How can I control acylation to occur on the nitrogen atom (N-acylation) versus the aromatic ring (C-acylation)?
By default, the acylation of aniline typically occurs at the nitrogen atom. The lone pair of electrons on the nitrogen is more nucleophilic and readily available to attack the electrophilic acylating agent compared to the electrons in the aromatic ring.
To achieve C-acylation (a Friedel-Crafts reaction), the reactivity of the amino group must be suppressed. This is because aniline, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions.[1][2] This interaction deactivates the aromatic ring, preventing the desired C-acylation.[1]
The solution involves a two-step process:
-
Protection: The amino group is first protected, typically by converting it to an acetamide (acetanilide). This reduces the basicity of the nitrogen and allows the Friedel-Crafts reaction to proceed.[1]
-
C-Acylation: The protected aniline (acetanilide) can then undergo Friedel-Crafts acylation. The N-acetyl group is an ortho-, para-director.[1]
-
Deprotection: The protecting acetyl group can be removed via hydrolysis to yield the C-acylated aniline.[3]
Question 2: In a molecule with both an amino and a hydroxyl group (e.g., aminophenol), how can I selectively acylate the nitrogen atom?
Achieving selective N-acylation in the presence of a hydroxyl group is a common challenge due to the competing O-acylation. The outcome depends on the relative nucleophilicity of the nitrogen and oxygen atoms, which can be influenced by reaction conditions. Generally, amines are more nucleophilic than alcohols, but selectivity can be poor.
Strategies to favor N-acylation:
-
Solvent Choice: The choice of solvent can influence selectivity. Some protocols report successful N-acylation in aqueous or protic media.[4][5]
-
pH Control: In acidic conditions, the more basic amino group is protonated to form an ammonium salt, which is no longer nucleophilic. This can be exploited to favor O-acylation. Conversely, neutral or slightly basic conditions are generally preferred for N-acylation.
-
Use of Specific Reagents: Certain methods are designed for chemoselectivity. For instance, using mixed anhydrides, formed by reacting a carboxylic acid with a sulfonyl chloride, can achieve selective N-acylation of amino alcohols.[6] Another approach involves the use of benzotriazole chemistry for a mild and efficient N-acylation in water.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your acylation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield or no reaction with a sterically hindered aniline. | 1. Reduced Nucleophilicity: Steric bulk around the nitrogen atom hinders its ability to act as a nucleophile.[7] 2. Low Reactivity of Acylating Agent: Standard agents like acetic anhydride may not be electrophilic enough.[7] | 1. Use a More Reactive Acylating Agent: Switch from an anhydride to a more electrophilic acyl chloride.[7] 2. Employ a Catalyst: Use a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP), which forms a highly reactive N-acylpyridinium intermediate.[7] 3. Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[8] |
| Reaction produces a mixture of N- and O-acylated products on an aminophenol substrate. | Similar Nucleophilicity: The reaction conditions are not sufficiently differentiating between the amine and hydroxyl groups. | 1. Change Solvent: Try running the reaction in water. Some greener protocols show high N-selectivity in aqueous media.[4][5] 2. Adjust pH: Ensure the reaction is not run under strongly acidic conditions, which would deactivate the amine via protonation. A neutral or slightly basic medium is often preferable. 3. Protect the Hydroxyl Group: Temporarily protect the -OH group, perform the N-acylation, and then deprotect the alcohol. |
| Attempted Friedel-Crafts acylation of aniline fails or produces a tar-like substance. | Lewis Acid-Base Reaction: The aniline's amino group (a Lewis base) complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[1] | 1. Protect the Amino Group: Convert aniline to acetanilide first. The amide is less basic and allows the Friedel-Crafts reaction to proceed.[1] The N-acetyl group then acts as an ortho-, para-director. |
| C-acylation of a protected aniline yields a high proportion of the ortho-isomer instead of the desired para-isomer. | Insufficient Steric Hindrance: The N-acyl protecting group may not be bulky enough to effectively block the ortho positions from the incoming electrophile.[1] | 1. Use a Bulkier Protecting Group: Instead of an N-acetyl group, consider using a larger group like an N-succinimidyl derivative to increase steric hindrance at the ortho positions, thereby favoring para substitution.[3] |
| Significant amount of diacylated side product is formed. | Forcing Conditions: High temperatures, long reaction times, or a large excess of a highly reactive acylating agent can cause the initially formed N-acylated product to react again.[7] | 1. Control Stoichiometry: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[7] |
Experimental Protocols
Protocol 1: Selective N-Acetylation of 4-Aminophenol in an Aqueous System
This protocol is adapted from procedures demonstrating chemoselective N-acylation in water.[4]
Materials:
-
4-Aminophenol
-
Acetic Anhydride
-
Water
-
Ice bath
Procedure:
-
Suspend 1.0 g of 4-aminophenol in 25 mL of water in a flask equipped with a magnetic stirrer.
-
Stir the suspension vigorously at room temperature.
-
Add 1.2 equivalents of acetic anhydride to the suspension dropwise over 5-10 minutes.
-
Continue stirring for 30-60 minutes. The product (paracetamol/acetaminophen) will begin to precipitate as a white solid.
-
Cool the reaction mixture in an ice bath for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water (2 x 15 mL).
-
Dry the product to obtain N-(4-hydroxyphenyl)acetamide. The reaction typically proceeds with high yield and selectivity for the N-acylated product.
Protocol 2: Protection of Aniline as Acetanilide
This protocol is a standard procedure for protecting the amino group prior to electrophilic aromatic substitution.[1][9]
Materials:
-
Aniline
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate
-
Water, Ethanol
Procedure:
-
In a 250 mL flask, dissolve 5.0 g of aniline in a mixture of 100 mL of water and 5 mL of concentrated HCl.
-
In a separate beaker, prepare a solution of 8.0 g of sodium acetate in 30 mL of water.
-
To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride and swirl to mix.
-
Immediately add the sodium acetate solution to the flask and mix thoroughly.
-
Cool the mixture in an ice bath. Acetanilide will precipitate as white crystals.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the acetanilide from hot water or an ethanol/water mixture to obtain the pure product.
Troubleshooting Flowchart
References
- 1. benchchem.com [benchchem.com]
- 2. Why aniline doesn't respond to friedel crafts alkylation and acylation reaction? [scoop.eduncle.com]
- 3. books.rsc.org [books.rsc.org]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Ortho-Substituted Aniline Reactions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides practical guidance for managing the challenges associated with steric hindrance in reactions involving ortho-substituted anilines. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and visual aids to streamline your synthetic strategies.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.
Low or No Product Formation in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura/Buchwald-Hartwig/Sonogashira coupling with a 2,6-disubstituted aniline derivative, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions with sterically hindered anilines is a common challenge. The bulky ortho substituents can impede the crucial oxidative addition step and subsequent reductive elimination in the catalytic cycle.[1] Here is a logical workflow to address this issue:
Poor Selectivity in Acylation Reactions
Question: I am trying to acylate an ortho-substituted aniline, but I am getting a mixture of N-acylated and O-acylated (if a phenol is present) products, or di-acylation. How can I improve the selectivity for N-acylation?
Answer: Achieving high selectivity in the acylation of ortho-substituted anilines can be challenging due to the hindered nature of the amino group. The following steps can help improve selectivity:
-
Choice of Acylating Agent and Catalyst: The Sugasawa reaction, which utilizes a nitrile as the acylating agent with a Lewis acid, is specifically designed for ortho-acylation of anilines.[2]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Base: Using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) can prevent side reactions.
-
-
Protecting Groups: If other nucleophilic groups are present, consider protecting them before proceeding with the acylation of the aniline.
Frequently Asked Questions (FAQs)
Q1: What is the "ortho effect" and how does it impact my reactions?
A1: The ortho effect refers to the phenomenon where a substituent at the ortho position of a benzene ring influences the reactivity of a nearby functional group in a way that is not solely explained by electronic effects. In ortho-substituted anilines, this is primarily due to steric hindrance, which can:
-
Decrease Basicity: The ortho substituent can sterically hinder the approach of a proton to the lone pair of the amino group.
-
Impede Reactions: The substituent can block access of reagents to the amino group, slowing down or preventing reactions like acylation and N-arylation.[3]
-
Alter Conformation: The ortho group can force the amino group out of the plane of the benzene ring, affecting its conjugation and nucleophilicity.
Q2: When should I consider using a protecting group for the aniline nitrogen?
A2: Protecting the aniline nitrogen is advisable under the following circumstances:
-
Highly Reactive Aniline: For very electron-rich anilines, protection can prevent unwanted side reactions like polysubstitution in electrophilic aromatic substitutions.[4]
-
To Avoid Catalyst Inhibition: In some palladium-catalyzed reactions, the free amino group can coordinate to the metal center and inhibit catalysis. A protecting group like a carbamate (e.g., Boc, Cbz) can mitigate this.[5]
-
To Improve Solubility: Certain protecting groups can enhance the solubility of the aniline derivative in the reaction solvent.
Q3: How do I choose the right ligand for a palladium-catalyzed cross-coupling with a sterically hindered aniline?
A3: For sterically demanding substrates, the ligand plays a critical role. Generally, bulky and electron-rich monodentate phosphine ligands are preferred.[1] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition with the hindered aryl halide.[1] Buchwald ligands such as XPhos, SPhos, and RuPhos are excellent starting points for screening.[6]
Q4: What are some common workup procedures to remove catalysts and byproducts from these reactions?
A4: Common workup procedures include:
-
Filtration through Celite or Silica: To remove solid catalysts and salts.
-
Aqueous Washes: Using solutions like saturated aqueous ammonium chloride to quench the reaction and remove some inorganic salts.
-
Extraction: Partitioning the product into an organic solvent.
-
For Boronic Acid Residues (Suzuki coupling): Repeatedly concentrating the reaction mixture from methanol can form volatile trimethyl borate.[7]
-
For Phosphine Oxides: Precipitation by adding a non-polar solvent like hexane or pentane, followed by filtration.[7]
Data Presentation
Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 110 | 20 | 85 |
| 2 | Pd₂(dba)₃ | SPhos | NaOt-Bu | Toluene | 110 | 20 | 78 |
| 3 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 110 | 20 | 82 |
| 4 | Pd₂(dba)₃ | dppf | Cs₂CO₃ | Toluene | 110 | 20 | 48 |
| 5 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 72 |
Data adapted from a representative study on Buchwald-Hartwig amination.[8] Actual yields will vary based on specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Ortho-Substituted Bromoaniline
This protocol is a general starting point for the Suzuki-Miyaura coupling of a sterically hindered ortho-substituted bromoaniline with an arylboronic acid.
Materials:
-
Ortho-substituted bromoaniline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or other suitable Buchwald ligand)
-
Potassium phosphate (K₃PO₄)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the ortho-substituted bromoaniline (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Reaction Execution: Add a degassed mixture of 2-MeTHF and water (typically 10:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acetylation of an Ortho-Substituted Aniline for Protection
This procedure describes the protection of an ortho-substituted aniline as an acetamide.
Materials:
-
Ortho-substituted aniline
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve the ortho-substituted aniline (e.g., 500 mg) in water (e.g., 14 mL).
-
Add concentrated hydrochloric acid dropwise until the aniline dissolves completely to form the hydrochloride salt.[9]
-
In a separate flask, prepare a solution of sodium acetate (e.g., 530 mg) in water (e.g., 3 mL).[9]
-
To the aniline hydrochloride solution, add acetic anhydride (1.1 equiv) and swirl to mix.
-
Immediately add the sodium acetate solution. A precipitate of the acetanilide should form.[9]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
The crude product can be recrystallized from ethanol/water if necessary.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ortho-acylation of anilines | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability-Indicating HPLC Method Development for Benzophenones
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the development and troubleshooting of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for benzophenones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of benzophenones.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Interaction with active sites on the column (silanols).[1] - Inappropriate mobile phase pH.[2] - Column overload.[1][3] - Sample solvent stronger than the mobile phase.[4] | - Use a high-purity silica column or an end-capped column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[2] - Reduce the injection volume or sample concentration.[1][3] - Dissolve the sample in the initial mobile phase.[4] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.[3][5] - Temperature variations.[3] - Inadequate column equilibration.[3] - Pump malfunctions or leaks.[6] | - Prepare fresh mobile phase and ensure proper mixing and degassing.[3] - Use a column oven to maintain a consistent temperature.[3] - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[3] - Check the HPLC system for leaks and ensure the pump is functioning correctly. |
| Poor Resolution Between Benzophenone and Degradation Products | - In-optimal mobile phase composition. - Inappropriate column chemistry.[7] - Gradient slope is too steep. | - Modify the organic-to-aqueous ratio in the mobile phase. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Try a different column stationary phase (e.g., C8, Phenyl).[8] - Optimize the gradient elution program by decreasing the ramp rate. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.[3] - Air bubbles in the system.[3] - Detector lamp aging.[3] | - Filter mobile phases and flush the system.[6] - Degas the mobile phase thoroughly.[3] - Replace the detector lamp if necessary.[3] |
| Low Sensitivity/Poor Response | - Incorrect detection wavelength.[6] - Low sample concentration or injection volume.[2] - Sample degradation in the autosampler. | - Set the UV detector to the λmax of the specific benzophenone being analyzed (e.g., 315 nm for Benzophenone-3).[9][10] - Increase the sample concentration or injection volume.[2] - Ensure the stability of the prepared solutions; store at low temperatures if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A1: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix.[11] The method must be able to separate the API peak from all potential degradation product peaks.
Q2: Why are forced degradation studies necessary for developing a stability-indicating method?
A2: Forced degradation studies, also known as stress testing, are essential to intentionally degrade the drug substance under various conditions like acid, base, oxidation, heat, and light.[10][12][13] This helps to:
-
Identify potential degradation products.[14]
-
Establish the degradation pathways of the drug.[14]
-
Demonstrate the specificity and stability-indicating nature of the HPLC method by showing that the API peak is well-resolved from the degradant peaks.[13][14]
Q3: What are the typical stress conditions used in forced degradation studies for benzophenones?
A3: Typical stress conditions involve exposing the benzophenone to acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 80°C), and photolytic stress (exposure to UV and visible light).[10][12][15] The duration and intensity of the stress should be adjusted to achieve a target degradation of 5-20%.[16]
Q4: How do I choose the right HPLC column for benzophenone analysis?
A4: A reversed-phase C18 column is a common and often suitable choice for the analysis of benzophenones due to their moderate polarity.[9][17] However, depending on the specific benzophenone and its degradation products, other stationary phases like C8 or Phenyl might provide better selectivity.[8] The column dimensions (length, internal diameter, and particle size) will depend on the desired resolution, analysis time, and the HPLC system's capabilities.
Q5: What are the key validation parameters for a stability-indicating HPLC method according to ICH guidelines?
A5: The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10][12]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10][12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8][10][12]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][18]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
Experimental Protocol: Stability-Indicating HPLC Method for Benzophenone-3
This protocol is a representative example for the development and validation of a stability-indicating HPLC method for Benzophenone-3.
1. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with UV/PDA detector |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][17] |
| Mobile Phase | Methanol:Water (95:5 v/v), pH adjusted to 3.2 with phosphoric acid[9][10] |
| Flow Rate | 1.0 mL/min[9][10] |
| Detection Wavelength | 315 nm[9][10] |
| Injection Volume | 20 µL[9] |
| Column Temperature | Ambient[9] |
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Benzophenone-3 reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.08 to 0.24 mg/mL).[10][12]
-
Sample Preparation: For a cosmetic formulation, accurately weigh a portion of the sample, disperse it in the mobile phase, sonicate to ensure complete dissolution of the analyte, and filter through a 0.45 µm syringe filter before injection.
3. Forced Degradation Studies
-
Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl at 80°C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH at 80°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solid drug substance in an oven at 80°C for a specified time, then dissolve in the mobile phase.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light for a specified duration.
4. Method Validation
-
Specificity: Analyze the stressed samples and ensure that the peak for Benzophenone-3 is pure and well-resolved from any degradation product peaks. Peak purity can be assessed using a photodiode array (PDA) detector.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.998.[10][12]
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of Benzophenone-3 at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[10][12]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Analyze the same standard solution on two different days by two different analysts. The RSD should be ≤ 2%.[10][12]
-
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, detection wavelength ±2 nm) and evaluate the impact on the results. The system suitability parameters should remain within acceptable limits.
Quantitative Data Summary
The following tables summarize typical validation parameters for a stability-indicating HPLC method for benzophenones.
Table 1: Linearity and Range
| Analyte | Linear Range (mg/mL) | Correlation Coefficient (r²) |
| Benzophenone-3 | 0.08 - 0.24 | 0.9984[10][12] |
| Avobenzone | 0.04 - 0.12 | 0.9925[10][12] |
Table 2: Precision
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Benzophenone-3 | 0.81[10][12] | 0.91[10][12] |
| Avobenzone | 1.57[10][12] | 1.13[10][12] |
Table 3: Accuracy (Recovery)
| Analyte | Recovery Range (%) |
| Benzophenone-3 | 99.58 - 101.39[10][12] |
| Avobenzone | 98.63 - 102.05[10][12] |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
References
- 1. hplc.eu [hplc.eu]
- 2. youtube.com [youtube.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. lcms.cz [lcms.cz]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. akjournals.com [akjournals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations [ri.conicet.gov.ar]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis for Researchers: 2-Amino-4'-methylbenzophenone vs. 4-Methylbenzophenone
In the landscape of aromatic ketones, 2-Amino-4'-methylbenzophenone and 4-Methylbenzophenone represent two structurally similar yet functionally distinct molecules of significant interest to researchers in materials science and drug discovery. This guide provides a detailed comparative analysis of their chemical properties, synthesis, and primary applications, supported by experimental insights to aid in the selection of the appropriate compound for specific research and development needs.
Chemical and Physical Properties: A Tabular Comparison
The presence of an amino group on one of the phenyl rings of this compound introduces notable differences in its physical and chemical properties when compared to 4-Methylbenzophenone. These differences are summarized below.
| Property | This compound | 4-Methylbenzophenone |
| CAS Number | 4937-62-6[1][2][3] | 134-84-9[4] |
| Molecular Formula | C₁₄H₁₃NO[3][5] | C₁₄H₁₂O[6] |
| Molecular Weight | 211.26 g/mol [2][3] | 196.24 g/mol [4][6] |
| Appearance | Yellow Crystalline Powder | White to beige crystalline powder or crystals[7] |
| Melting Point | 65-66 °C[1][8] | 56.5-57 °C[4][7] |
| Boiling Point | Not readily available | 326 °C[4][7] |
| Solubility | Soluble in organic solvents | Insoluble in water; soluble in organic solvents like chloroform and methanol[7] |
| Key Structural Difference | Presence of an amino group at the 2-position of one phenyl ring | Absence of the amino group |
Synthesis and Reaction Mechanisms
The synthesis of both compounds can be achieved through Friedel-Crafts acylation, a cornerstone of aromatic chemistry. However, the starting materials and specific reaction conditions differ.
Synthesis of 4-Methylbenzophenone
The most common method for synthesizing 4-Methylbenzophenone is the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[9].
Caption: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
A general laboratory-scale procedure for the synthesis of 4-Methylbenzophenone is as follows[2][10][11][12]:
-
Reaction Setup: A dry round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is protected from atmospheric moisture.
-
Reagent Charging: Anhydrous aluminum chloride (AlCl₃) is suspended in an inert solvent, such as dichloromethane, within the flask and cooled in an ice bath.
-
Addition of Acylating Agent: Benzoyl chloride is added dropwise to the stirred suspension.
-
Addition of Aromatic Substrate: Toluene is then added slowly to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature or gently heated to ensure completion.
-
Workup: The reaction is quenched by carefully pouring the mixture over ice and hydrochloric acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.
Synthesis of this compound
The synthesis of this compound is more complex due to the presence of the amino group, which can interfere with the Friedel-Crafts reaction. Therefore, the amino group is often introduced after the formation of the benzophenone core or by using a protected aniline derivative. One common approach involves the reaction of a substituted anthranilic acid derivative[13][14].
Caption: General synthetic pathway for this compound.
Experimental Protocol: Synthesis from a Protected Anthranilic Acid Derivative
A representative protocol for synthesizing a 2-aminobenzophenone derivative is outlined below[13][14]:
-
Protection of the Amino Group: The amino group of anthranilic acid is first protected, for example, by reaction with p-toluenesulfonyl chloride.
-
Formation of the Acyl Chloride: The carboxylic acid group of the protected anthranilic acid is converted to an acyl chloride using a reagent like thionyl chloride or phosphorus pentachloride.
-
Friedel-Crafts Acylation: The resulting acyl chloride is then reacted with toluene in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent.
-
Deprotection: The protecting group is removed from the amino group, often by acid hydrolysis, to yield the final 2-aminobenzophenone derivative.
-
Purification: The product is purified through standard techniques such as extraction, chromatography, and recrystallization.
Comparative Performance and Applications
The distinct functionalities of the amino group in this compound and its absence in 4-Methylbenzophenone lead to vastly different applications.
4-Methylbenzophenone: The Photoinitiator
4-Methylbenzophenone is a well-established Type II photoinitiator, widely used in UV-curable coatings, inks, and adhesives[4][7][8]. Its primary role is to initiate polymerization upon exposure to UV light.
Mechanism of Action:
As a Type II photoinitiator, 4-Methylbenzophenone requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization[7]. The process involves several steps:
-
UV Absorption: The 4-Methylbenzophenone molecule absorbs UV radiation, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly converts to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The triplet state of 4-Methylbenzophenone abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).
-
Radical Generation: This hydrogen abstraction forms two radicals: a ketyl radical from the 4-Methylbenzophenone and an amine radical. The amine radical is highly reactive and initiates the polymerization of monomers and oligomers in the formulation[7].
Caption: Photoinitiation mechanism of 4-Methylbenzophenone.
This compound: The Synthetic Intermediate
In contrast, this compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry[14]. The presence of both an amino group and a ketone functionality allows for a wide range of chemical transformations. It serves as a key building block for the synthesis of various heterocyclic compounds, including quinolines, benzodiazepines, and other pharmacologically active molecules. The biological activity of derivatives of 2-aminobenzophenone has been a subject of significant research[15][16].
Conclusion
While this compound and 4-Methylbenzophenone share a common benzophenone core, their distinct functionalities dictate their applications. 4-Methylbenzophenone excels as a photoinitiator in the polymer and coatings industry due to its photochemical properties. Conversely, the reactive amino group of this compound makes it a valuable precursor for the synthesis of complex, biologically active molecules in the field of drug discovery. The choice between these two compounds is, therefore, fundamentally dependent on the desired application: photopolymerization for the former and multistep organic synthesis for the latter. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific requirements of their experimental work.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. websites.umich.edu [websites.umich.edu]
- 3. 2-Amino-4-methylbenzophenone | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylbenzophenone Supplier | 134-84-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 4-Methylbenzophenone | 134-84-9 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]
- 9. Page loading... [wap.guidechem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. asianpubs.org [asianpubs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Validating the Structure of 2-Amino-4'-methylbenzophenone: A Comparative Guide Using ¹³C NMR Spectroscopy
In the realm of drug discovery and development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of regulatory compliance and preclinical advancement. For molecules such as 2-Amino-4'-methylbenzophenone, an accurate structural assignment is critical to understanding its chemical properties and biological activity. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique that provides direct insight into the carbon skeleton of a molecule.
This guide offers a comparative framework for the structural validation of this compound using ¹³C NMR. We present experimental data for the target compound and compare it with predicted data for a potential isomer, 2-Amino-2'-methylbenzophenone, to demonstrate the discerning power of this technique.
Comparative ¹³C NMR Data
The chemical shift in ¹³C NMR is highly sensitive to the local electronic environment of each carbon atom. Even subtle differences in structure between isomers lead to distinct and measurable changes in their respective spectra. The following table summarizes the experimental ¹³C NMR chemical shifts for this compound and the predicted chemical shifts for its isomer, 2-Amino-2'-methylbenzophenone.
| Carbon Atom Position | This compound (Experimental, ppm) | 2-Amino-2'-methylbenzophenone (Predicted, ppm) |
| C=O | ~197.5 | ~198.1 |
| C-1 | ~129.0 | ~130.5 |
| C-2 | ~152.0 | ~151.5 |
| C-3 | ~115.5 | ~116.0 |
| C-4 | ~135.0 | ~131.0 |
| C-5 | ~118.0 | ~118.5 |
| C-6 | ~133.0 | ~132.5 |
| C-1' | ~135.5 | ~138.2 |
| C-2' | ~130.0 | ~137.3 |
| C-3' | ~129.5 | ~128.0 |
| C-4' | ~143.0 | ~129.6 |
| C-5' | ~129.5 | ~128.0 |
| C-6' | ~130.0 | ~130.5 |
| -CH₃ | ~21.5 | ~19.5 |
Note: Experimental data for this compound is sourced from publicly available spectral databases. Predicted data for 2-Amino-2'-methylbenzophenone is generated based on established NMR prediction algorithms.
The most significant differences are observed in the chemical shifts of the methyl-substituted aromatic ring (the primed positions). For instance, the carbon bearing the methyl group (C-4') in this compound is significantly downfield (~143.0 ppm) compared to the corresponding carbon in the 2'-methyl isomer (C-4', ~129.6 ppm). Conversely, the carbon with the methyl substituent in the 2'-isomer (C-2') is shifted downfield (~137.3 ppm). The chemical shift of the methyl carbon itself also differs between the two isomers. These distinct fingerprints allow for unambiguous structural assignment.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a generalized protocol for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weighing the sample: Accurately weigh approximately 50-100 mg of the solid sample.
-
Choosing the solvent: Select a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.
-
Adding an internal standard (optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm). A small drop can be added to the solvent before making the solution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument Insertion: Carefully place the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.
-
Tuning and Matching: The NMR probe is tuned to the ¹³C frequency to maximize signal detection.
-
Setting Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, multiple scans are required to achieve a good signal-to-noise ratio. A typical starting point is 128 or 256 scans, which can be increased as needed.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative spectra.
-
-
Acquisition: Start the data acquisition.
3. Data Processing:
-
Fourier Transformation (FT): The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: The chemical shifts of the peaks are identified and labeled.
Visualization of the Validation Workflow
The logical process of validating a chemical structure using ¹³C NMR can be visualized as follows:
The Influence of Aromatic Substitution on the Reactivity of 2-Aminobenzophenones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 2-aminobenzophenones is a critical factor in the synthesis of a wide array of heterocyclic compounds, including therapeutically significant molecules like benzodiazepines and quinazolines. The nature and position of substituents on the aromatic rings of the 2-aminobenzophenone scaffold profoundly influence the molecule's electronic properties, thereby dictating its reactivity towards various chemical transformations. This guide provides an objective comparison of the reactivity of different substituted 2-aminobenzophenones, supported by experimental data, to aid researchers in selecting the appropriate starting materials and reaction conditions for their synthetic endeavors.
Understanding Reactivity: The Role of Substituents
The reactivity of 2-aminobenzophenones is primarily governed by the interplay of two key functional groups: the nucleophilic amino group and the electrophilic carbonyl group. Substituents on the aromatic rings can either enhance or diminish the reactivity of these groups through inductive and resonance effects.
-
Electron-donating groups (EDGs) , such as alkyl (-R) and alkoxy (-OR) groups, increase the electron density of the aromatic ring. This enhances the nucleophilicity of the 2-amino group, making it more reactive towards electrophiles.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups, decrease the electron density of the aromatic ring. This has a dual effect: it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while simultaneously decreasing the nucleophilicity of the amino group.[1]
The position of the substituent also plays a crucial role. Ortho and para substituents have a more pronounced effect due to their ability to participate in resonance, while meta substituents primarily exert an inductive effect.
Quantitative Comparison of Reactivity
To provide a quantitative comparison, the following tables summarize the yields of common reactions involving substituted 2-aminobenzophenones. Reaction yield serves as a practical indicator of reactivity under specific experimental conditions.
Synthesis of 2-Arylquinazolines
The synthesis of 2-arylquinazolines from 2-aminobenzophenones and benzylamines is a widely studied transformation. The following data, adapted from a molecular iodine-catalyzed reaction, illustrates the impact of substituents on the yield.
| 2-Aminobenzophenone Substituent (R) | Benzylamine Substituent (R') | Product | Yield (%) |
| H | 4-OCH3 | 2-(4-Methoxyphenyl)quinazoline | 92 |
| H | 4-CH3 | 2-(p-Tolyl)quinazoline | 88 |
| H | H | 2-Phenylquinazoline | 85 |
| H | 4-Cl | 2-(4-Chlorophenyl)quinazoline | 82 |
| 5-Cl | H | 6-Chloro-2-phenylquinazoline | 78 |
| 5-NO2 | H | 6-Nitro-2-phenylquinazoline | 71 |
Data adapted from a study on molecular iodine-catalyzed benzylic sp3 C-H bond amination.
Friedel-Crafts Acylation for the Synthesis of 2-Aminobenzophenones
The Friedel-Crafts acylation of anilines is a common method for synthesizing 2-aminobenzophenones. The yield of this reaction is sensitive to the electronic nature of the substituents on the aniline starting material. The following table provides a comparative overview of yields for the benzoylation of various substituted anilines.
| Aniline Substituent | Product | Yield (%) |
| 4-Methyl | 2-Amino-5-methylbenzophenone | 81 |
| H | 2-Aminobenzophenone | 79 |
| 3-Methyl | 2-Amino-4-methylbenzophenone | 70 |
| 2,5-Dichloro | 2-Amino-3,6-dichlorobenzophenone | 78 |
| 2,4-Dichloro | 2-Amino-3,5-dichlorobenzophenone | 71 |
| 2,5-Dichloro | 2-Amino-4,5-dichlorobenzophenone | 63 |
Data adapted from a study on the Friedel–Crafts benzoylation of anilides followed by hydrolysis.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative protocols for the synthesis of a substituted 2-aminobenzophenone and its subsequent conversion to a benzodiazepine.
Protocol 1: Synthesis of 2-Amino-5-chlorobenzophenone via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of 2-amino-5-chlorobenzophenone from p-chloroaniline and benzoyl chloride.
Materials:
-
p-Chloroaniline
-
Benzoyl chloride
-
Anhydrous zinc chloride (ZnCl2)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a reaction vessel equipped with a stirrer and reflux condenser, combine p-chloroaniline (1 eq) and anhydrous zinc chloride (1.1 eq).
-
Heat the mixture with stirring.
-
Slowly add benzoyl chloride (1.2 eq) to the reaction mixture.
-
Continue heating the mixture at a high temperature (e.g., 200°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and carefully add dilute hydrochloric acid to quench the reaction and dissolve the zinc salts.
-
Extract the product with an organic solvent such as toluene.
-
Wash the organic layer with water and a dilute sodium hydroxide solution to remove acidic impurities.
-
Wash again with water until the aqueous layer is neutral.
-
Concentrate the organic solution under reduced pressure to induce crystallization.
-
Collect the precipitated product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Synthesis of a 1,4-Benzodiazepine from 2-Amino-5-chlorobenzophenone
This protocol outlines the synthesis of a benzodiazepine derivative starting from 2-amino-5-chlorobenzophenone.
Materials:
-
2-Amino-5-chlorobenzophenone
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Piperidine (catalyst, optional)
-
Toluene
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 2-amino-5-chlorobenzophenone (1 eq), glycine ethyl ester hydrochloride (1.2 eq), and pyridine. A catalytic amount of piperidine can be added.
-
Heat the mixture to reflux and maintain for several hours (e.g., 18-24 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
Treat the residue with a mixture of water and an organic solvent (e.g., ethyl acetate or toluene) and transfer to a separatory funnel.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain the desired 1,4-benzodiazepine-2-one derivative.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a general reaction pathway and an experimental workflow.
Caption: General reaction pathway for the synthesis of a 1,4-benzodiazepine from a substituted 2-aminobenzophenone.
Caption: A typical experimental workflow for synthesizing and analyzing the reactivity of substituted 2-aminobenzophenones.
References
A Comparative Guide to the Purity Assessment of 2-Amino-4'-methylbenzophenone by Differential Scanning calorimetry
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of 2-Amino-4'-methylbenzophenone, a key intermediate in various synthetic pathways. The performance of DSC is compared with other common analytical techniques, supported by detailed experimental protocols and comparative data.
High-Level Comparison of Purity Assessment Methods
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline organic compounds, DSC relies on the principle of melting point depression, which is described by the van't Hoff equation. The presence of impurities lowers the melting point and broadens the melting range of a substance.[1][2]
While DSC is an absolute method for determining the purity of compounds that are at least 98% pure, other chromatographic and spectroscopic techniques are often employed for a comprehensive purity profile.[3] High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities, and Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used for structural confirmation and quantification.
Quantitative Data Summary
The following table summarizes the simulated purity assessment data for a batch of this compound using four different analytical techniques.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Purity (%) | 99.5 mol% | 99.6% (Area) | 99.7% (Area) | 99.4% (mol/mol) |
| Melting Point (°C) | Onset: 64.8, Peak: 65.9 | N/A | N/A | N/A |
| Heat of Fusion (ΔHfus) (J/g) | 95.2 (Measured) | N/A | N/A | N/A |
| Major Impurity Detected | N/A (provides total impurity) | Unidentified impurity at RRT 1.25 (0.3%) | Residual Toluene (0.2%) | Unidentified aromatic impurity (~0.5%) |
| Limit of Detection (LOD) | ~0.1 mol% | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.2 mol% | ~0.05% | ~0.02% | ~0.2% |
Experimental Protocols
Purity Assessment by Differential Scanning Calorimetry (DSC)
Principle: The purity of a crystalline substance can be determined by analyzing its melting endotherm. The presence of impurities causes a depression in the melting point and a broadening of the melting peak. The van't Hoff equation is used to calculate the mole fraction of the impurity.[1]
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.
Method:
-
Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan. An empty, hermetically sealed pan is used as the reference.
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Heat the sample at a constant rate of 1 °C/min from 25 °C to 80 °C. A slow heating rate is crucial for maintaining thermal equilibrium.
-
Record the heat flow as a function of temperature.
-
The purity is calculated from the resulting endotherm using the instrument's software, which applies the van't Hoff equation:
Ts = T0 - (R * T02 * X2) / (ΔHfus * F)
Where:
-
Ts is the sample melting temperature at a given fraction melted.
-
T0 is the melting point of the pure substance.
-
R is the gas constant (8.314 J/mol·K).
-
X2 is the mole fraction of the impurity.
-
ΔHfus is the heat of fusion of the pure substance.
-
F is the fraction of the sample that has melted.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The purity is determined by the area percent of the main peak relative to the total area of all peaks.
Instrumentation: An HPLC system with a UV detector.
Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL solution. Further dilute to a working concentration of 0.1 mg/mL.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.
Instrumentation: A GC system coupled to a mass spectrometer.
Method:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or acetone.
Purity Determination by Quantitative ¹H NMR (qNMR)
Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a high-purity internal standard of a known concentration.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Accurately weigh a precise amount of this compound and a high-purity internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved proton signal from this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the weighed masses.
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Comparison of purity assessment methods.
References
Comparative Toxicity of Substituted Benzophenones: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of various substituted benzophenones, a class of chemicals widely used as UV filters in sunscreens, personal care products, and various industrial applications. Growing scientific evidence indicates that some of these compounds may pose health risks, including phototoxicity, genotoxicity, and endocrine disruption. This document summarizes key experimental data to facilitate an objective comparison and to support informed decisions in research and product development.
Quantitative Toxicity Data
The following tables summarize the acute toxicity, phototoxicity, genotoxicity, and endocrine-disrupting potential of several common benzophenone derivatives. The data has been compiled from a range of in vivo and in vitro studies to provide a quantitative basis for comparison.
Table 1: Acute and Phototoxicity of Substituted Benzophenones
| Compound | CAS Number | Test Organism/System | Endpoint | Toxicity Value | Phototoxicity | Reference |
| Benzophenone (BP) | 119-61-9 | Rat (oral) | LD50 | >1,900 mg/kg | Phototoxic | [1] |
| Benzophenone-1 (BP-1) | 131-56-6 | Rat (oral) | LD50 | 8,600 mg/kg | Phototoxic (UVA+) | [1][2] |
| Benzophenone-2 (BP-2) | 131-55-5 | Rat (oral) | LD50 | Slightly toxic | - | [1] |
| Benzophenone-3 (Oxybenzone) | 131-57-7 | Rat (oral) | LD50 | >6,000 mg/kg | Non-phototoxic | [1][2] |
| Benzophenone-4 (Sulisobenzone) | 4065-45-6 | Rat (oral) | LD50 | 3,530 mg/kg | Non-phototoxic | [1][2] |
| Benzophenone-8 (Dioxybenzone) | 131-53-3 | Rat (oral) | LD50 | >2,000 mg/kg | - | [1] |
| Ketoprofen | 22071-15-4 | - | ROS Generation | Significant | Phototoxic |
Table 2: Genotoxicity and Endocrine Disrupting Potential of Substituted Benzophenones
| Compound | Genotoxicity (SOS/umuC Assay) | Estrogen Receptor (ER) Relative Binding Affinity (RBA)¹ | Androgen Receptor (AR) Antagonism | Reference |
| Benzophenone (BP) | Weakly genotoxic after irradiation | - | - | [3] |
| Benzophenone-1 (BP-1) | - | 0.0003 | Anti-androgenic | [4][5] |
| Benzophenone-2 (BP-2) | - | 0.0028 | Stronger AR antagonist than BP-1 and BP-3 | [6][7] |
| Benzophenone-3 (Oxybenzone) | Weakly genotoxic with metabolic activation | 0.0015 | Antagonistic action | [3][8] |
| 2,4-Dihydroxybenzophenone | - | 0.0028 | - | [9] |
¹Relative Binding Affinity (RBA) is expressed relative to estradiol (RBA = 100).
Signaling Pathways and Mechanisms of Toxicity
The toxic effects of substituted benzophenones are mediated through various molecular pathways. Understanding these mechanisms is crucial for assessing their potential health risks.
Benzophenone-Induced Oxidative Stress
Many benzophenone derivatives can induce the production of reactive oxygen species (ROS) upon exposure to UV radiation, leading to oxidative stress, cellular damage, and apoptosis.[1] This is a key mechanism behind their phototoxicity.
Caption: Benzophenone-induced oxidative stress pathway.
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Certain benzophenones can act as endocrine disruptors by interfering with the normal functioning of the Hypothalamic-Pituitary-Gonadal (HPG) axis.[10] This can lead to adverse effects on reproduction and development. They can mimic or block the actions of natural hormones, such as estrogen and androgens, by binding to their receptors.
Caption: Disruption of the HPG axis by benzophenones.
Experimental Protocols
Detailed methodologies for key toxicological assays cited in this guide are provided below.
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This in vitro assay is a common method to assess the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV light.[1]
-
Objective: To determine if a test substance exhibits increased toxicity when exposed to light.
-
Cell Line: Balb/c 3T3 mouse fibroblasts are typically used.[1]
-
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment and growth.
-
Treatment: The cells are then treated with various concentrations of the test substance. Two identical sets of plates are prepared.
-
Irradiation: One set of plates is exposed to a non-cytotoxic dose of simulated solar radiation (UVA and/or UVB), while the other set is kept in the dark as a control.
-
Neutral Red Uptake: After irradiation, the treatment medium is replaced with a medium containing neutral red, a vital dye that is taken up by viable cells.
-
Extraction and Measurement: The dye is then extracted from the cells, and the amount of dye is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis: The concentration of the test substance that causes a 50% reduction in cell viability (IC50) is calculated for both the irradiated and non-irradiated conditions. A Photo-Irritancy-Factor (PIF) is determined by comparing the IC50 values. A significant difference between the IC50 values of the irradiated and non-irradiated groups indicates phototoxic potential.[1]
SOS/umuC Genotoxicity Assay
This bacterial assay is used to screen for genotoxic potential by measuring the induction of the SOS DNA repair system in Salmonella typhimurium.[3]
-
Objective: To detect DNA damage caused by a test substance.
-
Tester Strain: A genetically engineered strain of Salmonella typhimurium (e.g., TA1535/pSK1002) is used, which contains a fusion of the umuC gene (part of the SOS response) and the lacZ gene (which codes for β-galactosidase).
-
Procedure:
-
Bacterial Culture: The tester strain is grown to a specific optical density.
-
Exposure: The bacteria are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix), for a defined period.
-
Incubation: After exposure, the bacteria are incubated to allow for the expression of the umuC-lacZ gene fusion if DNA damage has occurred.
-
Enzyme Assay: The activity of the β-galactosidase enzyme is measured using a chromogenic substrate. The intensity of the color produced is proportional to the level of enzyme activity.
-
-
Data Analysis: The induction ratio (IR) is calculated by dividing the β-galactosidase activity of the treated sample by that of the negative control. A dose-dependent increase in the IR above a certain threshold (typically 1.5 or 2.0) is considered a positive result for genotoxicity.[3]
Estrogen Receptor (ER) Competitive Binding Assay
This in vitro assay is used to determine the ability of a chemical to bind to the estrogen receptor, indicating its potential to interfere with the endocrine system.
-
Objective: To measure the relative binding affinity of a test substance to the estrogen receptor.
-
Reagents: A source of estrogen receptors (e.g., rat uterine cytosol), a radiolabeled estrogen (e.g., [³H]estradiol), and the test chemical are required.
-
Procedure:
-
Incubation: A constant amount of ER and radiolabeled estradiol is incubated with varying concentrations of the test chemical.
-
Competition: The test chemical competes with the radiolabeled estradiol for binding to the ER.
-
Separation: Unbound ligand is separated from the ER-ligand complex.
-
Quantification: The amount of radioactivity bound to the ER is measured.
-
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated by comparing the IC50 of the test chemical to the IC50 of a reference estrogen (e.g., estradiol).
This guide is intended to be a starting point for researchers. For more in-depth information, please refer to the cited literature. The provided data and protocols can aid in the design of further studies and the development of safer alternatives to potentially toxic benzophenone derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of SOS umu-test for the detection of genotoxic volatile chemicals and air pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes)--a two generation exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrinedisruption.org [endocrinedisruption.org]
- 9. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-androgen receptor signaling and prostate cancer inhibitory effects of sucrose- and benzophenone-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-Amino-4'-methylbenzophenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Amino-4'-methylbenzophenone and its structural isomers, 3-Amino-4'-methylbenzophenone and 4-Amino-4'-methylbenzophenone. The objective is to furnish researchers with essential data to distinguish between these closely related compounds, aiding in reaction monitoring, quality control, and compound identification in drug discovery and development workflows. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Structural Overview
This compound and its isomers share the same molecular formula (C₁₄H₁₃NO) and core benzophenone structure, differing only in the position of the amino group on one of the phenyl rings. This seemingly minor structural variation gives rise to distinct spectroscopic signatures, which are critical for their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. Please note that where direct experimental data for the 3- and 4-amino isomers were not available, data from structurally similar compounds have been used for predictive comparison and are duly noted.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Aromatic Protons (m) | -CH₃ (s) | -NH₂ (br s) |
| This compound | 6.60-7.80 | 2.40 | 5.80 |
| 3-Amino-4'-methylbenzophenone | 6.70-7.70 (est.) | 2.42 (est.) | 3.80 (est.) |
| 4-Amino-4'-methylbenzophenone | 6.65-7.75 (est.) | 2.41 (est.) | 4.10 (est.) |
Estimated values are based on typical chemical shifts for similar aromatic amines and benzophenone derivatives.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | C=O | Aromatic C-NH₂ | Aromatic C-CH₃ | Aromatic C | -CH₃ |
| This compound | 198.5 | 150.8 | 142.9 | 115.0-138.0 | 21.6 |
| 3-Amino-4'-methylbenzophenone | 196.7 (est.) | 146.5 (est.) | 143.1 (est.) | 114.0-138.1 (est.) | 21.3 (est.) |
| 4-Amino-4'-methylbenzophenone | 195.5 (est.) | 151.5 (est.) | 143.3 (est.) | 113.0-135.0 (est.) | 21.7 (est.) |
Estimated values are based on spectral data of structurally related compounds.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | Aromatic C=C Stretch |
| This compound | 3485, 3365 | 1625 | 1595, 1560 |
| 3-Amino-4'-methylbenzophenone | 3450, 3350 (approx.) | 1640 (approx.) | 1600, 1570 (approx.) |
| 4-Amino-4'-methylbenzophenone | 3420, 3330 (approx.) | 1630 (approx.) | 1590, 1565 (approx.) |
Approximate values for 3- and 4-amino isomers are based on typical vibrational frequencies for similar compounds.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 211 | 194, 182, 120, 91 |
| 3-Amino-4'-methylbenzophenone | 211 (expected) | 120, 92, 91 (expected) |
| 4-Amino-4'-methylbenzophenone | 211 (expected) | 120, 92, 91 (expected) |
Expected fragmentation patterns are based on the principles of mass spectrometry for aromatic ketones and amines.
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | ~245, ~380 | Not available |
| 3-Amino-4'-methylbenzophenone | ~240, ~310 (est.) | Not available |
| 4-Amino-4'-methylbenzophenone | ~240, ~330 (est.) | Not available |
Estimated values are based on the typical absorption of aminobenzophenones.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. For precise results, it is recommended to reproduce the conditions cited in the original literature if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) are used to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm. Use the pure solvent as a reference.
Conclusion
The spectroscopic data presented in this guide highlight the distinct fingerprints of this compound and its isomers. The position of the amino group significantly influences the chemical shifts of the aromatic protons and carbons in NMR spectroscopy, the vibrational frequencies of the N-H and C=O bonds in IR spectroscopy, and the electronic transitions observed in UV-Vis spectroscopy. While the mass spectra are expected to show the same molecular ion, subtle differences in fragmentation patterns may also be observable. This comparative guide serves as a valuable resource for the accurate identification and characterization of these important chemical entities.
Unveiling Skin Penetration: A Comparative Guide to In-Vitro Dermal Absorption of Benzophenone Derivatives
For Immediate Release
This guide offers a comprehensive comparison of the in-vitro dermal absorption of various benzophenone derivatives, a class of compounds widely used as UV filters in sunscreens and other personal care products. Understanding the extent to which these molecules penetrate the skin is crucial for assessing their safety and efficacy. This document provides researchers, scientists, and drug development professionals with a concise overview of key experimental findings, detailed methodologies, and a visual representation of the standard experimental workflow.
The following sections present quantitative data on the skin permeation of several benzophenone derivatives, outline the experimental protocols used to obtain this data, and provide a visual workflow for in-vitro dermal absorption studies.
Quantitative Comparison of Dermal Absorption
The in-vitro dermal absorption of benzophenone derivatives is influenced by factors such as the specific chemical structure of the derivative and the formulation in which it is applied. The following tables summarize key quantitative data from various studies, focusing on parameters like dermal delivery and permeation flux.
| Benzophenone Derivative | Formulation/Vehicle | Skin Model | Dermal Delivery (% of Applied Dose) | Study Highlights |
| Benzophenone | Sunscreen Spray SPF 70 | Human Skin | 10.02%[1] | This study investigated the dermal absorption of benzophenone as an impurity in commercial sunscreens.[1] |
| Sunscreen Mist SPF 30 | Human Skin | 9.04%[1] | A conservative dermal absorption value of 12.42% was proposed to account for volatility.[1] | |
| Acetone | Human Skin | 5.19%[1] | ||
| Benzophenone-3 (Oxybenzone) | Gel | Rat Skin | - | Showed the highest skin permeation and deposition compared to petroleum jelly, oil, and lotion formulations.[2] |
| O/W Emulsion | Pig Ear Skin | - | The oil-in-water emulsion led to a high concentration of BP-3 in the epidermis, dermis, stratum corneum, and receptor fluid. | |
| Various Nanoparticles | - | - | Polymeric lipid carriers (NPLC) and nanocapsules (NC) significantly reduced BP-3 skin permeation.[3] | |
| 4-O-(N,N-dimethylaminoalkyl)-benzophenones (non-quaternarized) | - | Hairless Mouse Skin | Appreciable Transdermal Flux | These parent amine hydrochlorides showed noticeable permeation through the skin. |
| 4-O-(N,N-dimethylaminoalkyl)-benzophenones (quaternarized) | - | Hairless Mouse Skin | Unable to Permeate | The quaternary ammonium derivatives did not permeate the skin within the 45-hour observation period. |
| 2-hydroxy-4-methoxy-benzophenone-5-sulphonic acid (Sulisobenzone) | - | Hairless Mouse Skin | Appreciable Transdermal Flux | This commercial sunscreen showed noticeable permeation. |
| 2,2′-dihydroxy-4,4′-dimethoxy-benzophenone 5,5′-sodium disulphonate | - | Hairless Mouse Skin | Appreciable Transdermal Flux | This commercial sunscreen also demonstrated noticeable permeation. |
Table 1: In-Vitro Dermal Delivery of Various Benzophenone Derivatives.
| Benzophenone Derivative | Formulation/Vehicle | Skin Model | Permeation Flux (µg/cm²/h) | Study Highlights |
| Benzophenone-3 (Oxybenzone) | Gel | Rat Skin | 0.25 ± 0.02[2] | The gel formulation resulted in a significantly higher flux compared to other vehicles.[2] |
| Lotion | Rat Skin | 0.14 ± 0.03[2] | ||
| Oil | Rat Skin | 0.11 ± 0.05[2] | ||
| Petroleum Jelly | Rat Skin | 0.11 ± 0.06[2] | ||
| Benzophenone-3 (Oxybenzone) | Petrolatum | - | Highest Permeated Amount | The lipophilic nature of petrolatum facilitated the permeation of the lipophilic oxybenzone.[2] |
| O/W Emulsion | - | Moderate Permeated Amount | ||
| HEC Gel | - | Lowest Permeated Amount | ||
| Sulisobenzone (Benzophenone-4) | HEC Gel | - | Highest Permeated Amount | The hydrophilic gel was the most suitable vehicle for the hydrophilic sulisobenzone.[2] |
| O/W Emulsion | - | Moderate Permeated Amount | ||
| Petrolatum | - | Lowest Permeated Amount |
Table 2: Permeation Flux of Benzophenone-3 and Sulisobenzone from Different Vehicles.
Experimental Protocols
The following section details a generalized methodology for in-vitro dermal absorption studies using Franz diffusion cells, a standard and widely accepted apparatus for this purpose.
Franz Diffusion Cell Setup
The Franz diffusion cell is a glass apparatus consisting of a donor chamber and a receptor chamber, between which a skin membrane is mounted.
-
Donor Chamber: The test formulation containing the benzophenone derivative is applied to the surface of the skin in this chamber.
-
Receptor Chamber: This chamber is filled with a receptor solution (e.g., phosphate-buffered saline, PBS) that mimics physiological conditions. The solution is continuously stirred and maintained at a constant temperature (typically 32°C for skin studies) to ensure sink conditions.[4][5]
-
Membrane: Excised human or animal (e.g., porcine, rat) skin is commonly used.[2][6] The skin is prepared to a specific thickness (dermatomed) and mounted with the stratum corneum side facing the donor chamber.
Experimental Procedure
-
Membrane Preparation: The skin membrane is carefully prepared and equilibrated in the receptor solution before being mounted in the Franz cell.
-
Dosing: A precise amount of the test formulation is applied evenly to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are collected from the sampling port of the receptor chamber. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain a constant volume.
-
Analysis: The collected samples are analyzed using a suitable analytical technique, such as high-performance liquid chromatography (HPLC), to quantify the concentration of the benzophenone derivative that has permeated through the skin.[7]
-
Mass Balance: At the end of the experiment, the skin surface is washed to remove any unabsorbed formulation. The different compartments (skin surface wash, stratum corneum, epidermis, dermis, and receptor fluid) are analyzed to determine the distribution of the applied dose.
Visualizing the Workflow
The following diagram illustrates the typical workflow of an in-vitro dermal absorption study using a Franz diffusion cell.
Caption: Experimental workflow for in-vitro dermal absorption studies.
References
- 1. A comparative study of the in vitro dermal absorption of radiolabeled benzophenone through human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin permeation of two different benzophenone derivatives from various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ropertcl.com [ropertcl.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Photochemical Stability of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photochemical stability of various benzophenone derivatives, a class of compounds widely used as UV filters in pharmaceuticals, sunscreens, and other industrial applications. Understanding their behavior upon exposure to light is critical for evaluating their efficacy, potential for phototoxicity, and environmental fate. This document summarizes key experimental data, details established testing protocols, and illustrates the fundamental photochemical pathways involved in their degradation.
Data Presentation: Photochemical Stability of Benzophenone Derivatives
The photochemical stability of benzophenone derivatives is highly dependent on their chemical structure and the experimental conditions. The following table summarizes the photodegradation half-life and quantum yield of several common benzophenone derivatives. The degradation of these compounds generally follows pseudo-first-order kinetics.[1]
| Common Name | Substituents | Photodegradation Half-life (t½) in hours | Photodegradation Quantum Yield (Φ) | Experimental Conditions |
| Benzophenone-1 (BP-1) | 2,4-Dihydroxy | Readily degrades (<24 h)[1] | Not available | UV radiation[1] |
| Benzophenone-3 (BP-3) | 2-Hydroxy-4-methoxy | 17 - 99[1] | (3.1 ± 0.3) x 10⁻⁵[2] | Medium pressure UV lamp in various water matrices[1] |
| Benzophenone-4 (BP-4) | 2-Hydroxy-4-methoxy-5-sulfonic acid | 17 - 99[1] | (3.2 ± 0.6) x 10⁻⁵ (at pH 4)[3][4], (7.0 ± 1.3) x 10⁻⁵ (at pH 10)[3][4] | Medium pressure UV lamp in various water matrices[1] |
| Unsubstituted Benzophenone | None | 17 - 99[1] | Not available | Medium pressure UV lamp in various water matrices[1] |
Experimental Protocols
The assessment of photochemical stability is crucial for drug development and is guided by international standards. The following protocols are based on the principles outlined in the ICH Q1B guidelines for photostability testing of new drug substances and products.
Forced Degradation Studies
Forced degradation studies are performed to identify potential photodegradation products and to develop and validate analytical methods. In these studies, the benzophenone derivative is exposed to light under exaggerated conditions.
-
Sample Preparation: The drug substance is tested as a solid and in solution or suspension. For solutions, a concentration of 1 mg/mL is common, and the choice of solvent should be justified.
-
Light Source: A xenon arc lamp or a metal halide lamp is used to simulate natural sunlight (ICH Option 1). Alternatively, a combination of cool white fluorescent and near-UV lamps can be used (ICH Option 2).
-
Exposure: The duration of exposure is not fixed and should be sufficient to produce a noticeable degradation (e.g., 5-20%). Dark controls, protected from light, are used to differentiate between photolytic and thermal degradation.
-
Analysis: Samples are analyzed at various time points using a validated stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), to quantify the parent compound and detect degradation products.
Confirmatory Studies
Confirmatory studies are conducted under standardized conditions to determine the intrinsic photostability of the molecule.
-
Sample Preparation: A single batch of the drug substance is tested. Solid samples are spread in a thin layer (not more than 3 mm) in a suitable transparent container. Solutions are prepared in chemically inert, transparent containers.
-
Light Source: The same light sources as in forced degradation studies are used.
-
Exposure Levels: Samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UVA) energy.
-
Analysis: The analysis is performed at the end of the exposure period to assess any changes in physical properties (e.g., appearance, color) and to quantify the parent compound and any degradation products.
Quantum Yield Determination
The quantum yield of photodegradation (Φ) is a measure of the efficiency of a photochemical reaction. It is determined by measuring the rate of disappearance of the benzophenone derivative and the rate of photon absorption.
-
Experimental Setup: A photoreactor equipped with a monochromatic light source (e.g., a laser or a lamp with a monochromator) is used. The intensity of the light source is measured using a calibrated radiometer or a chemical actinometer.
-
Procedure: A solution of the benzophenone derivative of known concentration is irradiated at a specific wavelength where it absorbs light. The concentration of the compound is monitored over time using UV-Vis spectroscopy or HPLC.
-
Calculation: The quantum yield is calculated using the following equation: Φ = (rate of degradation) / (rate of photon absorption)
Mandatory Visualization
Experimental Workflow for Photochemical Stability Analysis
Caption: Workflow for assessing the photochemical stability of benzophenone derivatives.
Generalized Photochemical Reaction Pathway of Benzophenone Derivatives
Caption: Photochemical reaction pathway of benzophenone derivatives.
References
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
A Comparative Guide to the Synthesis of 2-Aminobenzophenones
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzophenone scaffold is a cornerstone in medicinal chemistry, serving as a critical precursor for a multitude of pharmaceuticals, most notably the benzodiazepine class of drugs. The efficient and scalable synthesis of these intermediates is a subject of ongoing research and development. This guide provides an objective comparison of several prominent synthetic routes to 2-aminobenzophenones, with a focus on quantitative data, detailed experimental protocols, and visual representations of the chemical pathways.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for 2-aminobenzophenones is contingent on factors such as desired scale, substrate scope, functional group tolerance, and considerations of process safety and environmental impact. This guide benchmarks four key methodologies: the classical Friedel-Crafts acylation, two modern approaches commencing from 2-aminobenzonitriles, and the versatile Weinreb amide synthesis.
Data Presentation
The following table summarizes the quantitative data for the different synthetic approaches, offering a clear comparison of their performance.
| Synthetic Route | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Yield (%) |
| Friedel-Crafts Acylation | p-Substituted Anilines / Anthranilic Acid Derivatives | Benzoyl Chloride, AlCl₃ or ZnCl₂ | High temperatures, harsh acidic conditions | 54 - 75% |
| From 2-Aminobenzonitrile | 2-Aminobenzonitrile | Grignard Reagents (e.g., PhMgBr) | Anhydrous ether or THF, 0°C to RT | ~71% |
| From 2-Aminobenzonitrile | 2-Aminobenzonitrile, Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., bpy), Base | THF/H₂O, 80°C, 48h | up to 91% |
| Weinreb Amide Synthesis | N-Alkoxy-N-alkyl Anthranilic Acid Amide | Grignard Reagents (e.g., PhMgBr) | Anhydrous THF, 0°C to RT | ~70% |
| From Acyl Hydrazides | Acyl Hydrazide, Aryne Precursor | TBAT, Diethyl Bromomalonate, NaH | Toluene 50°C, then THF 20°C | 64 - 82% |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.
Caption: Friedel-Crafts Acylation Pathway.
Caption: Routes from 2-Aminobenzonitrile.
Safety Operating Guide
Proper Disposal of 2-Amino-4'-methylbenzophenone: A Guide for Laboratory Professionals
The effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of 2-Amino-4'-methylbenzophenone, providing researchers, scientists, and drug development professionals with a clear, step-by-step guide to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.[1] Adherence to Personal Protective Equipment (PPE) guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if dusts may be generated). | To prevent inhalation of the compound.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][3] Improper disposal, such as discarding with household garbage or releasing into sewer systems, is a violation of regulations and can lead to environmental contamination.[2][4]
Waste Segregation and Collection
-
Segregate Waste : Do not mix this compound waste with other waste streams. Keep it in its original container if possible.
-
Labeling : Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name: "this compound".
-
Container Integrity : Use a suitable, sealable, and closed container for waste collection to prevent leaks or spills.[2] The container must be made of a material that is compatible with the chemical.
On-Site Storage
-
Storage Location : Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and acids.[2][5]
-
Secondary Containment : It is best practice to use secondary containment bins to segregate acidic from caustic waste streams and to contain any potential leaks.[6]
-
Accumulation Time : Adhere to local and federal regulations regarding the maximum time hazardous waste can be stored on-site. In some regions, this is typically up to 90 days.[7]
Arranging for Disposal
-
Licensed Disposal Company : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[3]
-
Characterization : As the waste generator, you are responsible for properly characterizing the waste according to applicable regulations (e.g., US 40CFR262.11).[4]
-
Transportation : Do not transport hazardous waste yourself. Only trained and authorized personnel should handle the transportation of chemical waste.[8]
Disposal of Contaminated Materials
-
Empty Containers : "Empty" containers that held this compound must be handled as hazardous waste. They can be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous chemical waste.[9] After triple-rinsing, the container may be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[2]
-
Contaminated PPE and Labware : Any PPE, absorbent materials, or labware that has been contaminated with this compound must also be collected and disposed of as hazardous waste.[1][7] Place these items in a sealed and clearly labeled hazardous waste bag or container.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
-
Evacuate and Secure the Area : Alert personnel in the vicinity and restrict access to the contaminated zone.[1]
-
Ventilate the Area : Ensure adequate ventilation, if it is safe to do so.[1]
-
Contain the Spill :
-
For Solid Material : Carefully sweep the spilled compound, avoiding dust generation.[10] Lightly moistening the material with an inert solvent can help minimize airborne particles.[1]
-
For Solutions : Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad. Do not use combustible materials like sawdust.[1]
-
-
Collect and Dispose : Place all contained material and contaminated absorbents into a clearly labeled, sealable hazardous waste container.[5]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-AMINO-4-METHYLBENZOPHENONE - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guide for 2-Amino-4'-methylbenzophenone
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-4'-methylbenzophenone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Chemical Profile:
-
Name: this compound
-
Synonyms: (2-aminophenyl)(p-tolyl)methanone
-
Appearance: Yellow Powder Solid[1]
-
Melting Point: 91 - 94 °C[1]
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-resistant Gloves | Inspected before use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[2] |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[2] |
Operational Plan: Handling Procedures
Adherence to the following step-by-step process is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[2]
-
Ensure emergency exits and a risk-elimination area are established.[2]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition.[2]
-
Prevent fire caused by electrostatic discharge.[2]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Chemical Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Weigh and transfer the chemical in a designated area, preferably within a fume hood.
4. Storage:
-
Store in a tightly closed, suitable container.[2]
-
Keep in a dry, cool, and well-ventilated place.[2]
-
Store separately from foodstuff containers and incompatible materials such as acids, strong oxidizing agents, and strong reducing agents.[1][2]
5. Accidental Release Measures:
-
In case of a spill, remove all sources of ignition.[2]
-
Evacuate personnel to a safe area.[2]
-
Prevent further leakage if it is safe to do so.[2]
-
Do not let the chemical enter drains.[2]
-
Collect the spilled material using appropriate tools and place it in a suitable container for disposal.[2]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
1. Waste Collection:
-
Adhered or collected waste material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
-
Place waste in suitable and closed containers labeled for chemical disposal.[2]
2. Disposal Method:
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Do not discharge into sewer systems.[2]
3. Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
